Product packaging for Geiparvarin(Cat. No.:CAS No. 36413-91-9)

Geiparvarin

Cat. No.: B191289
CAS No.: 36413-91-9
M. Wt: 326.3 g/mol
InChI Key: OUTLLBZGJYDUQE-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Geiparvarin has been reported in Geijera parviflora with data available.
from Geijera parviflora;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O5 B191289 Geiparvarin CAS No. 36413-91-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36413-91-9

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one

InChI

InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+

InChI Key

OUTLLBZGJYDUQE-XYOKQWHBSA-N

Isomeric SMILES

C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C

Other CAS No.

36413-91-9

Synonyms

geiparvarin

Origin of Product

United States

Foundational & Exploratory

Geiparvarin: A Technical Guide to Its Natural Source and Isolation for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Geiparvarin, a natural coumarin with significant biological activities. Tailored for researchers, scientists, and drug development professionals, this document details its natural origin, comprehensive isolation and purification protocols, and spectroscopic characterization.

Introduction to this compound

This compound is a naturally occurring coumarin that has garnered interest in the scientific community for its potential therapeutic applications. It has been reported to exhibit a range of biological activities, including antitumor, cytostatic, and selective anti-tumour properties.[1] Furthermore, it has been identified as a monoamine oxidase B (MAO-B) inhibitor. The primary mechanism of its antiproliferative action is believed to be through the disruption of microtubule formation.[2][3]

Natural Source

The primary natural source of this compound is the plant Geijera parviflora, a member of the Rutaceae family, commonly known as the Australian willow.[3] The compound can be isolated from various parts of the plant, including the leaves and bark.[1][3] The concentration of this compound may vary depending on the specific chemotype of the plant.[1]

Isolation and Purification of this compound

The isolation of this compound from Geijera parviflora is a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on published literature.

Extraction

A sequential solvent extraction is employed to obtain a crude extract enriched with this compound.

Experimental Protocol:

  • Plant Material Preparation: Dried and pulverized leaves or bark of Geijera parviflora are used as the starting material.

  • Sequential Maceration:

    • The plant material is first macerated with dichloromethane (DCM) to extract non-polar and medium-polarity compounds, including this compound.

    • Following the DCM extraction, the plant residue is then macerated with methanol (MeOH) to extract more polar compounds.

  • Solvent Evaporation: The solvents from both the DCM and MeOH extracts are removed under reduced pressure using a rotary evaporator to yield the respective crude extracts. The DCM extract is typically prioritized for the isolation of this compound.[1]

Purification

The crude DCM extract is subjected to a series of chromatographic techniques to isolate pure this compound.

Experimental Protocol:

  • Stationary Phase: Silica gel (60 Å, 70-230 mesh) is used as the stationary phase.

  • Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent such as hexane.

  • Sample Loading: The crude DCM extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: A stepwise gradient elution is performed using a solvent system of increasing polarity. A typical gradient starts with 100% n-hexane, gradually introducing dichloromethane (DCM), followed by ethyl acetate (EtOAc), and finally methanol (MeOH).[1]

  • Fraction Collection: Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are combined.

For final purification, the this compound-rich fractions from the silica gel column are subjected to semi-preparative HPLC.

Experimental Protocol:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water. Isocratic methods with solvent compositions ranging from 40% to 80% acetonitrile in water have been utilized.[1]

  • Flow Rate: Flow rates are typically in the range of 3.5 to 4.0 mL/min for semi-preparative purposes.[1]

  • Detection: The eluent is monitored using a UV detector, typically at a wavelength of 254 nm.

  • Fraction Collection: The peak corresponding to this compound is collected. The purity of the collected fraction is then confirmed by analytical HPLC.

Quantitative Data

While this compound is noted as a major compound in Geijera parviflora, specific yield percentages from the raw plant material are not consistently reported across the literature.[1] The yield is dependent on various factors including the plant's geographical location, season of collection, and the specific chemotype.

Spectroscopic Characterization of this compound

The structural elucidation and confirmation of isolated this compound are performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The 1H and 13C NMR spectra provide the definitive structural fingerprint of this compound.

1H NMR (CDCl3) 13C NMR (CDCl3)
Chemical Shift (ppm) Chemical Shift (ppm)
Data not explicitly available in search resultsData not explicitly available in search results

Note: While the use of 1H and 13C NMR for characterization is well-documented, a complete and assigned list of chemical shifts was not available in the searched literature. Researchers should refer to specialized spectroscopic databases or publications for this detailed information.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Mass Spectrometry Data
Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol

Signaling Pathways and Mechanism of Action

The primary proposed mechanism of action for the antiproliferative effects of this compound involves its interaction with tubulin, leading to the disruption of microtubule dynamics.[2][3] This interference with the microtubule network can arrest the cell cycle and induce apoptosis. While some coumarin derivatives have been shown to inhibit the PI3K/AKT signaling pathway, the direct involvement of this pathway in the action of this compound has not been definitively established.

Visualizations

Experimental Workflow

Geiparvarin_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Geijera parviflora (Leaves/Bark) dcm_extraction Maceration with DCM plant_material->dcm_extraction crude_dcm_extract Crude DCM Extract dcm_extraction->crude_dcm_extract silica_column Silica Gel Column Chromatography crude_dcm_extract->silica_column geiparvarin_fractions This compound-rich Fractions silica_column->geiparvarin_fractions semi_prep_hplc Semi-Preparative HPLC geiparvarin_fractions->semi_prep_hplc pure_this compound Pure this compound semi_prep_hplc->pure_this compound nmr_ms NMR & MS Analysis pure_this compound->nmr_ms

Caption: Workflow for the isolation and purification of this compound.

Proposed Mechanism of Action

Geiparvarin_MoA This compound This compound tubulin Tubulin This compound->tubulin Binds to microtubule_disruption Disruption of Microtubule Dynamics tubulin->microtubule_disruption Inhibits polymerization cell_cycle_arrest Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanism of action of this compound.

References

Geiparvarin: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Geiparvarin is a naturally occurring coumarin that has garnered significant interest within the scientific community for its potent cytotoxic and selective monoamine oxidase B (MAO-B) inhibitory activities. First isolated from the leaves of the Australian plant Geijera parviflora, this compound has been the subject of extensive research, including investigations into its mechanism of action, synthesis of analogues to explore structure-activity relationships, and its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, history, and key biological findings related to this compound, with a focus on quantitative data, experimental methodologies, and the signaling pathways it modulates.

Discovery and History

This compound was first isolated from the leaves of Geijera parviflora Lindl. (family Rutaceae) in 1967 by F.N. Lahey and J.K. Macleod.[1][2][3] Their work, published in the Australian Journal of Chemistry, described the isolation and structure elucidation of two new coumarins from this plant species: dehydrogeijerin and this compound.[1] The isolation of this compound was a significant finding, as it represented a novel structural class of coumarins with potential biological activity.

Subsequent research focused on confirming the structure of this compound and exploring its biological properties. In the late 1980s and early 1990s, studies began to emerge detailing its cytostatic activity against various tumor cell lines, sparking interest in its potential as an anticancer agent.[4][5][6][7] This led to the synthesis of numerous this compound analogues in an effort to understand the structural features crucial for its activity and to develop more potent derivatives.[4][5][6][7] In the early 2000s, another facet of this compound's biological profile was uncovered: its potent and selective inhibition of monoamine oxidase B (MAO-B), suggesting its potential for the treatment of neurodegenerative diseases such as Parkinson's disease.[8]

Chemical Structure

The chemical structure of this compound is characterized by a coumarin core linked to a 3(2H)-furanone moiety through an unsaturated alkenyloxy bridge. Its systematic IUPAC name is 7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one.

Biological Activity and Mechanism of Action

This compound exhibits two primary, well-documented biological activities: cytotoxicity against cancer cells and inhibition of MAO-B.

Cytotoxic Activity

This compound has demonstrated significant growth inhibitory activity against a range of human tumor cell lines. Its mechanism of action is primarily attributed to its ability to disrupt microtubule dynamics and induce apoptosis.

This compound interferes with the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Unlike some other microtubule-targeting agents that bind to the colchicine site, this compound is proposed to exert its effect through a competitive inhibition mechanism at the taxol-binding site of tubulin.[9][10] This interaction disrupts the normal process of tubulin polymerization, leading to cell cycle arrest and ultimately, apoptosis.

This compound has been shown to be a potent inducer of apoptosis, or programmed cell death, in cancer cells. The apoptotic pathway triggered by this compound is believed to be the intrinsic, or mitochondrial, pathway. This is supported by evidence of mitochondrial membrane potential depolarization and the involvement of Bcl-2 family proteins.[11][12][13][14][15] The intrinsic pathway is initiated by various intracellular stresses and converges on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. While this compound is a known apoptosis inducer, some studies suggest that its apoptotic pathway may not be mediated by the activation of caspase-3, a key executioner caspase.[9][16] Further research is needed to fully elucidate the specific caspase cascade involved.

Monoamine Oxidase B (MAO-B) Inhibition

This compound and several of its synthetic analogues have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[8][17] MAO-B is an enzyme responsible for the degradation of neurotransmitters, such as dopamine. The inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. The desmethyl congener of this compound, in particular, has shown high potency and selectivity for MAO-B.[8]

Quantitative Data

The biological activity of this compound and its analogues has been quantified in numerous studies. The following tables summarize some of the key findings.

Table 1: Cytotoxicity of this compound and its Analogues against Human Cancer Cell Lines
CompoundCell LineIC50 / GI50 (µM)Reference
This compoundLoVo (human colon carcinoma)Comparable to prototype[6]
This compound analogue (V)HL-60 (promyelocytic leukemia)0.5 ± 0.02[18]
This compound analogue (4b)Murine and Human tumor cell linesAs active as this compound[4]
This compound analogue (10)MCF-7 (breast cancer)0.034
This compound analogue (14)MCF-7 (breast cancer)> 100
This compound analogue (16)MCF-7 (breast cancer)> 100
This compound analogue (17)MCF-7 (breast cancer)> 100
This compound analogue (18)MCF-7 (breast cancer)> 100

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of this compound and its Analogues
CompoundMAO-B pIC50MAO-A pIC50Selectivity Index (MAO-A/MAO-B)Reference
This compound (1)6.844.60173.78[8][17]
Desmethyl congener (6)7.554.62851.14[8][17]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a more potent inhibitor.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments for the study of this compound.

Isolation of this compound from Geijera parviflora

The original isolation of this compound was described by Lahey and Macleod in 1967. The general procedure involves:

  • Extraction: Dried and powdered leaves of Geijera parviflora are extracted with a suitable organic solvent, such as methanol or dichloromethane, often through sequential extraction.[6][19]

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by recrystallization or semi-preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[19]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[2][18][20]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its analogues and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 or GI50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of purified tubulin into microtubules.[21][22][23][24]

  • Reaction Setup: Purified tubulin is mixed with a polymerization buffer (containing GTP and other necessary components) in a 96-well plate.

  • Compound Addition: this compound or a control compound is added to the wells.

  • Polymerization Induction: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which is monitored by measuring the absorbance at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (vehicle-treated) sample.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

This assay measures the inhibition of MAO-B activity using a fluorometric method.[4][25][26][27]

  • Enzyme and Inhibitor Incubation: Recombinant human MAO-B is pre-incubated with various concentrations of this compound or a known MAO-B inhibitor in a 96-well plate.

  • Substrate Addition: A fluorogenic MAO-B substrate (e.g., a tyramine derivative) is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The MAO-B-catalyzed reaction produces a fluorescent product, and the increase in fluorescence is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of the reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor to determine the percentage of inhibition. The pIC50 or Ki value is then calculated.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound.

Geiparvarin_Mechanism_of_Action cluster_cytotoxicity Cytotoxic Activity cluster_microtubule Microtubule Disruption cluster_apoptosis Apoptosis Induction cluster_maob MAO-B Inhibition This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Taxol Site Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) This compound->Bcl2 Modulates Tubulin->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Regulates Membrane Potential CaspaseCascade Caspase Cascade (Caspase-9, etc.) CytochromeC->CaspaseCascade Activates CaspaseCascade->Apoptosis Executes MAOB Monoamine Oxidase B (MAO-B) Metabolites Inactive Metabolites MAOB->Metabolites Neurotransmitters Dopamine, etc. Neurotransmitters->MAOB Substrate Geiparvarin_MAO This compound Geiparvarin_MAO->MAOB Inhibits

Caption: Overview of this compound's dual mechanisms of action.

Experimental_Workflow cluster_isolation Isolation and Synthesis cluster_bioassays Biological Evaluation Plant Geijera parviflora Leaves Extraction Solvent Extraction Plant->Extraction Purification Chromatography & Purification Extraction->Purification This compound Pure this compound Purification->this compound Synthesis Total Synthesis Synthesis->this compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) ApoptosisAssay Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->ApoptosisAssay TubulinAssay Tubulin Polymerization Assay MAOAssay MAO-B Inhibition Assay Geiparvarin_bio Pure this compound Geiparvarin_bio->Cytotoxicity Geiparvarin_bio->TubulinAssay Geiparvarin_bio->MAOAssay

Caption: General experimental workflow for this compound research.

Conclusion

This compound, a natural coumarin first isolated in 1967, continues to be a molecule of significant scientific interest. Its dual activities as a cytotoxic agent that disrupts microtubule function and induces apoptosis, and as a potent and selective inhibitor of MAO-B, highlight its potential for development in both oncology and neuropharmacology. The extensive research into its synthesis and the structure-activity relationships of its analogues has provided a solid foundation for the rational design of new therapeutic agents. This technical guide has summarized the key historical and biological aspects of this compound, providing a valuable resource for researchers and drug development professionals in the field. Further investigation into the precise molecular interactions and signaling pathways will undoubtedly pave the way for the clinical application of this compound-based compounds.

References

Geiparvarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of Geiparvarin for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring coumarin derivative first isolated from the leaves of the Australian willow, Geijera parviflora.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 7-{[(2E)-3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl]oxy}-2H-1-benzopyran-2-one, is a structurally complex molecule belonging to the coumarin class of compounds. Its unique structure, featuring a furanone moiety linked to a coumarin core via an unsaturated ether linkage, is believed to be crucial for its biological activity.

Chemical Identifiers
IdentifierValue
CAS Number 36413-91-9
Molecular Formula C₁₉H₁₈O₅
IUPAC Name 7-{[(2E)-3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl]oxy}-2H-1-benzopyran-2-one
SMILES CC(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)\C3=CC(=O)C(O3)(C)C
InChI InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+
Physicochemical Properties
PropertyValueReference
Molar Mass 326.34 g/mol [3]
Melting Point 158-159 °C
Boiling Point 533.0 ± 50.0 °C (Predicted)
XLogP3 3.4[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 5[3]
Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

Mass Spectrometry (MS):

m/zIntensity
6999.99
16559.25
4135.59
10927.22
7726.69

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands for this compound are expected for the following functional groups.[9][10][11][12][13]

Wavenumber (cm⁻¹)Functional Group
~1720-1740C=O (Lactone)
~1680-1700C=O (Furanone)
~1600-1620C=C (Aromatic and Alkene)
~1200-1300C-O (Ether)

Biological Activities and Mechanism of Action

This compound has garnered significant interest due to its potent biological activities, primarily as a monoamine oxidase (MAO) inhibitor and a potential anticancer agent.

Monoamine Oxidase Inhibition

This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B).[14] MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, a mechanism that is of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease.[15][16]

MAO_Inhibition This compound This compound MAOB MAO-B This compound->MAOB Inhibits Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC Metabolized by Neurotransmission Enhanced Dopaminergic Neurotransmission Dopamine->Neurotransmission

Figure 1. Mechanism of MAO-B inhibition by this compound.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various human tumor cell lines.[17] Studies on this compound and its analogues have shown that they can induce apoptosis in cancer cells.[1][18] Interestingly, the apoptotic pathway induced by some this compound derivatives does not appear to be mediated by the activation of caspase-3, suggesting a potentially novel mechanism of action.[1]

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Mitochondrial Membrane Permeabilization Apoptotic_Factors Pro-apoptotic Factors (e.g., AIF) Mitochondria->Apoptotic_Factors Releases Caspase_Independent Caspase-Independent Apoptosis Apoptotic_Factors->Caspase_Independent Cell_Death Cell Death Caspase_Independent->Cell_Death

Figure 2. Proposed caspase-independent apoptotic pathway induced by this compound.

Experimental Protocols

Synthesis

While a detailed, step-by-step total synthesis of this compound is not fully elaborated in a single source, the general synthetic strategies involve the construction of the coumarin and furanone moieties followed by their coupling. The synthesis of this compound analogues has been reported, providing a framework for its potential total synthesis.[19][20][21] A plausible synthetic workflow is outlined below.

Synthesis_Workflow start Starting Materials coumarin_syn Synthesis of 7-hydroxycoumarin start->coumarin_syn furanone_syn Synthesis of 3-(5,5-dimethyl-4-oxo- 4,5-dihydrofuran-2-yl)but-2-en-1-ol start->furanone_syn coupling Coupling Reaction (e.g., Mitsunobu or Williamson ether synthesis) coumarin_syn->coupling furanone_syn->coupling purification Purification (Chromatography) coupling->purification This compound This compound purification->this compound

Figure 3. General synthetic workflow for this compound.

Isolation from Geijera parviflora

This compound is naturally present in the leaves of Geijera parviflora.[2][22] The isolation process typically involves solvent extraction followed by chromatographic purification.

Protocol Outline:

  • Extraction: Dried and powdered leaves of Geijera parviflora are extracted with a suitable organic solvent, such as methanol or dichloromethane.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound is further purified using column chromatography (e.g., silica gel) with a gradient of solvents (e.g., hexane-ethyl acetate).

  • Recrystallization: The purified this compound is recrystallized from a suitable solvent system to obtain a highly pure crystalline solid.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.[23][24][25]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a promising natural product with significant potential for therapeutic applications. Its selective MAO-B inhibitory activity makes it a compelling candidate for the development of new treatments for neurodegenerative diseases. Furthermore, its cytotoxic effects on cancer cells, potentially through a novel apoptotic pathway, warrant further investigation for its development as an anticancer agent. This technical guide provides a solid foundation for researchers interested in exploring the full therapeutic potential of this compound and its analogues. Further studies are needed to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profiles, and optimize its synthesis for potential clinical development.

References

Geiparvarin: A Technical Guide on its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms through which geiparvarin, a natural coumarin compound, exerts its anti-cancer effects. Sourced from the leaves of plants like Geijera parviflora, this compound and its synthetic analogues have demonstrated significant cytotoxic and cytostatic activities across a range of human tumor cell lines.[1][2][3] This guide synthesizes current research to detail its primary modes of action, present quantitative efficacy data, and provide standardized protocols for key experimental validation.

Core Mechanisms of Action

This compound employs a multi-faceted approach to inhibit cancer cell proliferation and survival. The primary, well-documented mechanisms include the induction of apoptosis and the suppression of the COX-2 signaling pathway. Additionally, evidence suggests a role as a microtubule-targeting agent.

Induction of Apoptosis

A principal mechanism of this compound's anti-tumor activity is the potent induction of programmed cell death, or apoptosis.[2] This has been robustly demonstrated through multiple analytical methods:

  • Flow Cytometry: Analysis of treated cells reveals a significant increase in the apoptotic cell population.[2]

  • DNA Laddering: The characteristic fragmentation of genomic DNA, a hallmark of apoptosis, is observed following treatment with this compound analogues.[2]

  • Electron Microscopy: Ultrastructural analysis of cells confirms the morphological changes associated with apoptosis.[2]

An intriguing finding is that the apoptotic pathway initiated by this compound analogues may be independent of caspase-3 activation, suggesting a potentially unique or alternative apoptotic signaling cascade.[2]

Inhibition of the COX-2 Signaling Pathway

Recent studies have elucidated a key mechanism of this compound in specific cancer types, such as osteosarcoma. This compound significantly inhibits the growth, angiogenesis, and metastasis of osteosarcoma by down-regulating the expression of Cyclooxygenase-2 (COX-2).[4]

COX-2 is an enzyme that is frequently overexpressed in various cancers and plays a crucial role in producing prostaglandins like Prostaglandin E2 (PGE2).[5][6] PGE2, in turn, promotes multiple aspects of tumorigenesis, including proliferation, invasion, angiogenesis (the formation of new blood vessels to supply the tumor), and resistance to apoptosis.[5][6][7] By depressing COX-2 expression, this compound effectively curtails these pro-cancerous downstream effects.[4] Animal studies have shown that overexpression of COX-2 can nullify the anti-tumor effects of this compound, confirming that COX-2 is a critical target of the compound.[4]

Geiparvarin_COX2_Pathway cluster_this compound This compound Action cluster_cellular Cellular Processes This compound This compound COX2 COX-2 Expression This compound->COX2 Inhibits Apoptosis_Induction Apoptosis This compound->Apoptosis_Induction Induces PGE2 Prostaglandin E2 (PGE2) Production COX2->PGE2 Leads to Angiogenesis Angiogenesis PGE2->Angiogenesis Promotes Metastasis Metastasis & Invasion PGE2->Metastasis Promotes Proliferation Cell Proliferation PGE2->Proliferation Promotes Apoptosis Apoptosis Resistance PGE2->Apoptosis Promotes

Caption: this compound inhibits the COX-2 pathway, reducing pro-tumorigenic factors.
Potential Mechanism: Microtubule Destabilization

This compound has also been proposed to act as a microtubule-targeting agent.[1] Microtubules are critical components of the cytoskeleton involved in maintaining cell structure, transport, and forming the mitotic spindle during cell division.[8] Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.[9]

This compound and its analogues have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[1] This disruption of the microtubular network would lead to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[9] While this mechanism is mechanistically plausible and supported by initial findings, further detailed studies are required to fully characterize the specific binding site and interaction kinetics of this compound with tubulin.

Geiparvarin_MoA_Summary cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes This compound This compound Apoptosis Induction of Apoptosis (Caspase-3 Independent) This compound->Apoptosis COX2 Downregulation of COX-2 Expression This compound->COX2 Tubulin Inhibition of Tubulin Polymerization (Proposed) This compound->Tubulin Inc_Apoptosis Increased Apoptosis Apoptosis->Inc_Apoptosis Dec_Angiogenesis Decreased Angiogenesis COX2->Dec_Angiogenesis Dec_Metastasis Decreased Metastasis COX2->Dec_Metastasis Dec_Proliferation Decreased Proliferation COX2->Dec_Proliferation Tubulin->Dec_Proliferation Tubulin->Inc_Apoptosis

Caption: Summary of confirmed and proposed mechanisms of action for this compound.

Quantitative Data Summary: Cytotoxicity

The cytotoxic and growth-inhibitory effects of this compound and its analogues have been quantified in various human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, are summarized below. It is important to note that many studies focus on more potent synthetic analogues.

CompoundCell LineCancer TypeAssay TypeValue (µM)Citation
This compound Analogue (V)HL-60Promyelocytic LeukemiaGI500.5 ± 0.02[1]
This compound Analogue (4)HL-60Promyelocytic LeukemiaIC508.09[1]
This compound Analogue (8b)HepG2Hepatocellular CarcinomaIC5013.14[1]
This compound Analogue (4k)MCF-7Breast AdenocarcinomaIC504.98[1]
This compound Analogue (6c)MCF-7Breast AdenocarcinomaIC505.85[1]
This compound Analogue (2a)B16-F10Murine MelanomaIC50>13x more active than parent

Key Experimental Methodologies

This section provides standardized protocols for the essential assays used to characterize the mechanism of action of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10]

MTT_Workflow A 1. Seed Cells (e.g., 5x10^4 cells/well in 96-well plate) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat Cells (Add this compound at various concentrations) B->C D 4. Incubate for desired period (e.g., 24h, 48h, 72h) C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution per well) D->E F 6. Incubate for 4h (37°C, 5% CO2) E->F G 7. Add Solubilization Solution (e.g., 100 µL of DMSO or SDS-HCl solution) F->G H 8. Incubate until crystals dissolve (e.g., overnight or shake for 15 min) G->H I 9. Read Absorbance (570 nm on a microplate reader) H->I J 10. Data Analysis (Calculate % viability and IC50) I->J

Caption: Standard experimental workflow for determining cytotoxicity using an MTT assay.

Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[10]

  • Absorbance Reading: Allow the plate to stand overnight in the incubator, or place it on an orbital shaker for 15 minutes, to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Culture and treat cells with this compound for the desired time in a 6-well plate or T25 flask.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using a non-enzymatic method like trypsin-EDTA.[12]

  • Washing: Wash the collected cells (approx. 1 x 10⁶) twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12][13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of a fluorescent Annexin V conjugate (e.g., FITC) and 5 µL of PI solution (e.g., 50 µg/mL stock).[12]

  • Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14] Live cells will be Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[13]

Protein Expression Analysis (Western Blot for COX-2)

Western blotting is used to detect and quantify the expression level of a specific protein, such as COX-2, within a cell lysate.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.[15] Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensity using densitometry software and normalize the COX-2 signal to the loading control to determine the relative change in expression.

Conclusion

This compound presents a compelling profile as an anti-cancer agent with a defined, multi-pronged mechanism of action. Its ability to potently induce apoptosis and simultaneously dismantle the pro-tumorigenic COX-2 signaling pathway highlights its therapeutic potential. While its role as a microtubule inhibitor requires deeper investigation, the existing evidence collectively positions this compound and its analogues as valuable lead compounds for the development of novel cancer therapies. The methodologies outlined herein provide a robust framework for further preclinical evaluation and mechanism-of-action studies.

References

The Biological Activity of Geiparvarin and Its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geiparvarin, a naturally occurring coumarin isolated from the leaves of Geijera parviflora, has garnered significant interest in the field of oncology for its cytostatic and cytotoxic properties. This technical guide provides an in-depth overview of the biological activity of this compound and its synthetic analogues, with a focus on their anti-cancer potential. We will delve into their mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for the assays cited.

Cytotoxic and Cytostatic Activities

This compound and its analogues have demonstrated significant growth inhibitory activity against a panel of human tumor cell lines. The primary mechanism of action is believed to be the disruption of microtubule formation and the induction of apoptosis. Structure-activity relationship (SAR) studies have revealed that the 3(2H)-furanone moiety is crucial for its cytostatic activity.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and cytostatic activities of this compound and its key analogues against various cancer cell lines.

Table 1: Cytotoxic Activity (IC50/GI50 in µM) of this compound and Selected Analogues

Compound/AnalogueHL-60 (Leukemia)HepG2 (Hepatoma)MCF-7 (Breast)LoVo (Colon)QGY-7701 (Hepatoma)SW480 (Colon)
This compound 8.09[1]---17.68 ± 0.4020.34 ± 0.75
Analogue V 0.5 ± 0.02[1]-----
Analogue 4k (Tyr) --4.98---
Analogue 6c (β-Ala-L-Met) --5.85---
Analogue (R)-4 ------
Analogue (R)-5 ------
7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one ----14.37 ± 9.9311.18 ± 2.16

Note: "-" indicates data not available in the cited sources.

Mechanism of Action

The anti-cancer activity of this compound and its analogues is attributed to two primary mechanisms: disruption of microtubule dynamics and induction of apoptosis through the mitochondrial pathway.

Microtubule Disruption

This compound has been shown to interfere with microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately apoptosis.

Apoptosis Induction

This compound and its analogues induce programmed cell death, or apoptosis, in cancer cells. This process is characterized by morphological changes such as DNA fragmentation and the activation of a cascade of enzymes known as caspases. Evidence suggests that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis.

Signaling Pathways

The pro-apoptotic effects of this compound and its analogues appear to be mediated through key signaling pathways, including the PI3K/AKT pathway and the mitochondrial apoptosis pathway.

PI3K/AKT Signaling Pathway

Some studies suggest that this compound analogues may exert their cytotoxic effects through the inhibition of the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.

PI3K_AKT_Pathway This compound This compound Analogues PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Caption: this compound's potential inhibition of the PI3K/AKT pathway.

Mitochondrial Apoptosis Pathway

This compound's induction of apoptosis is linked to the mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Mitochondrial_Apoptosis_Pathway This compound This compound Analogues Bcl2_Family Bcl-2 Family (e.g., Bax, Bcl-2) This compound->Bcl2_Family Modulation Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound and its analogues.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or its analogues and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells Treat Treat with Compound Start->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assays

1. DNA Fragmentation (Laddering) Assay:

Apoptosis is characterized by the activation of endonucleases that cleave DNA into internucleosomal fragments.

Protocol:

  • Cell Lysis: Lyse treated and untreated cells in a lysis buffer.

  • DNA Extraction: Extract DNA using a phenol-chloroform extraction method.

  • Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

  • Visualization: Visualize the DNA fragments under UV light after staining with ethidium bromide. A characteristic "ladder" pattern indicates apoptosis.

2. Western Blot Analysis for Apoptosis-Related Proteins:

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.

Protocol:

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

Conclusion and Future Directions

This compound and its analogues represent a promising class of anti-cancer agents with a distinct mechanism of action involving microtubule disruption and apoptosis induction. The quantitative data presented in this guide highlight their potent activity against various cancer cell lines. Further research is warranted to fully elucidate the specific molecular targets within the identified signaling pathways and to optimize the therapeutic potential of these compounds through medicinal chemistry efforts. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising analogues.

References

Geiparvarin: A Technical Guide to its Function as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of geiparvarin's activity as a monoamine oxidase (MAO) inhibitor. It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and conceptual frameworks necessary to understand and advance the study of this natural compound.

Executive Summary

This compound, a naturally occurring coumarin, has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). This selective inhibition profile suggests its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease, where elevated MAO-B activity is implicated. This document summarizes the quantitative inhibitory data for this compound and its analogues, details the experimental protocols for assessing its MAO inhibitory activity, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Quantitative Inhibitory Data

The inhibitory activity of this compound and its synthetic analogues against both MAO-A and MAO-B has been quantified. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), clearly demonstrate a strong and selective inhibition of MAO-B.

CompoundStructurepIC50 MAO-ApIC50 MAO-BSelectivity Index for MAO-B
This compound (1)7-[(E)-3-(5,5-dimethyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one4.606.84173.78
Desmethyl-geiparvarin (6)7-[(E)-3-(5-methyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one4.627.55851.14
Analogue 57-[(E)-3-(4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one< 4.06.60>400
Analogue 77-[(E)-3-(5,5-diethyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one4.556.89218.78
Analogue 87-[(E)-3-(5-methyl-5-propyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one4.516.80194.98
Analogue 97-[(E)-3-(spiro[cyclohexane-1,5'-[1][2]dihydrofuran]-4'-one-2'-yl)but-2-enoxy]chromen-2-one4.356.77263.03
Analogue 107-[(E)-3-(5-phenyl-4-oxo-2,5-dihydrofuran-2-yl)but-2-enoxy]chromen-2-one4.756.2330.20
Analogue 137-[(E)-3-(5,5-dimethyl-4-oxo-2,5-dihydrofuran-2-yl)propoxy]chromen-2-one< 4.06.20>158

Data sourced from Carotti et al., Bioorganic & Medicinal Chemistry Letters, 2002.[2]

Experimental Protocols

The following sections detail the methodologies for the determination of MAO-A and MAO-B inhibitory activity.

Materials and Reagents
  • Enzyme Source: Rat brain mitochondria (for both MAO-A and MAO-B)

  • MAO-A Substrate: Kynuramine

  • MAO-B Substrate: Benzylamine

  • Reference Inhibitors: Clorgyline (for MAO-A), L-deprenyl (for MAO-B)

  • Buffer: 0.1 M potassium phosphate buffer (pH 7.4)

  • Test Compounds: this compound and its analogues dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

MAO-A Inhibition Assay Protocol

This assay is based on the spectrophotometric measurement of the conversion of kynuramine to 4-hydroxyquinoline by MAO-A.[1][3]

  • Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4) and the test compound at various concentrations.

  • Enzyme Addition: Add an aliquot of the rat brain mitochondrial preparation to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow for any time-dependent inhibition.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 316 nm, corresponding to the formation of 4-hydroxyquinoline, over a period of 5 minutes using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. The percent inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MAO-B Inhibition Assay Protocol

This assay is based on the spectrophotometric measurement of the conversion of benzylamine to benzaldehyde by MAO-B.[1][3]

  • Preparation of Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.4) and the test compound at various concentrations.

  • Enzyme Addition: Add an aliquot of the rat brain mitochondrial preparation to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, benzylamine.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 250 nm, corresponding to the formation of benzaldehyde, over a period of 5 minutes.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 values as described for the MAO-A assay.

Visualizations

The following diagrams illustrate key concepts related to this compound's function as a monoamine oxidase inhibitor.

Signaling Pathways

MAO_Signaling_Pathways cluster_MAO_A MAO-A Mediated Degradation cluster_MAO_B MAO-B Mediated Degradation Serotonin Serotonin 5-Hydroxyindoleacetaldehyde 5-Hydroxyindoleacetaldehyde Serotonin->5-Hydroxyindoleacetaldehyde MAO_A MAO-A 5-Hydroxyindoleacetic acid (5-HIAA) 5-Hydroxyindoleacetic acid (5-HIAA) 5-Hydroxyindoleacetaldehyde->5-Hydroxyindoleacetic acid (5-HIAA) Norepinephrine Norepinephrine 3,4-Dihydroxyphenylglycolaldehyde 3,4-Dihydroxyphenylglycolaldehyde Norepinephrine->3,4-Dihydroxyphenylglycolaldehyde 3,4-Dihydroxymandelic acid (DHMA) 3,4-Dihydroxymandelic acid (DHMA) 3,4-Dihydroxyphenylglycolaldehyde->3,4-Dihydroxymandelic acid (DHMA) Dopamine Dopamine 3,4-Dihydroxyphenylacetaldehyde (DOPAL) 3,4-Dihydroxyphenylacetaldehyde (DOPAL) Dopamine->3,4-Dihydroxyphenylacetaldehyde (DOPAL) MAO_B MAO-B 3,4-Dihydroxyphenylacetic acid (DOPAC) 3,4-Dihydroxyphenylacetic acid (DOPAC) 3,4-Dihydroxyphenylacetaldehyde (DOPAL)->3,4-Dihydroxyphenylacetic acid (DOPAC) This compound This compound This compound->MAO_B Inhibits

Monoamine Oxidase Degradation Pathways
Experimental Workflow

MAO_Inhibition_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Reaction Components (Buffer, Inhibitor) into Microplate Wells A->B C Add Enzyme (MAO-A or MAO-B) B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) D->E F Monitor Absorbance Change (316 nm for MAO-A, 250 nm for MAO-B) E->F G Calculate Initial Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Workflow for MAO Inhibition Assay
Logical Relationship

Geiparvarin_MAO_B_Logic This compound This compound MAO_B Monoamine Oxidase B This compound->MAO_B Selectively Inhibits Dopamine_Levels Increased Dopamine Levels This compound->Dopamine_Levels Results in Dopamine_Degradation Dopamine Degradation MAO_B->Dopamine_Degradation Catalyzes Dopamine_Degradation->Dopamine_Levels Leads to Neuroprotection Potential Neuroprotective Effect Dopamine_Levels->Neuroprotection

Logical Flow of this compound's Action

Conclusion

This compound demonstrates significant and selective inhibitory activity against monoamine oxidase B. The quantitative data and established experimental protocols provide a solid foundation for further investigation into its therapeutic potential. The selective nature of this compound's inhibition of MAO-B positions it as a promising lead compound for the development of novel treatments for neurodegenerative disorders. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to fully elucidate its pharmacological profile and clinical utility.

References

Unlocking the Anticancer Potential: A Technical Guide to Geiparvarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Geiparvarin, a naturally occurring coumarin, and its synthetic derivatives have emerged as a promising class of compounds with significant antitumor properties. Extensive research has demonstrated their ability to inhibit the proliferation of a wide range of cancer cell lines, induce programmed cell death (apoptosis), and interfere with key signaling pathways crucial for tumor growth and survival. This in-depth technical guide provides a comprehensive overview of the current state of knowledge on the anticancer activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Quantitative Analysis of Antitumor Activity

The cytotoxic and cytostatic effects of various this compound derivatives have been evaluated against numerous human cancer cell lines. The following tables summarize the key quantitative data, primarily presented as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values, to facilitate a comparative analysis of their potency.

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
This compoundHuman Hepatoma (QGY-7701)MTT17.68 ± 0.40[1]
Human Colon Carcinoma (SW480)MTT20.34 ± 0.75[1]
Derivative VHuman Promyelocytic Leukemia (HL-60)MTT0.5 ± 0.02[2][3]
Compound (R)-4Human Tumor Cell LinesNot Specified> this compound[2]
Compound (R)-5Human Tumor Cell LinesNot Specified> this compound[2]
Compound 4Human Promyelocytic Leukemia (HL-60)MTT8.09[2]
Human Breast Adenocarcinoma (MCF-7)MTT3.26[4]
Human Lung Carcinoma (A549)MTT9.34[4]
Compound 8bHuman Hepatocellular Carcinoma (HepG2)MTT13.14[2]
7-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-oneHuman Hepatoma (QGY-7701)MTT14.37 ± 9.93[1]
Human Colon Carcinoma (SW480)MTT11.18 ± 2.16[1]
5-methyl-5-ethyl derivative (4b)Murine and Human Tumor Cell LinesNot SpecifiedAs active as this compound[5]
3(2H)-furanimine (4c)Murine and Human Tumor Cell LinesNot SpecifiedActive[5]
5-methyl derivative (4f)Murine and Human Tumor Cell LinesNot SpecifiedActive[5]
5-ethyl derivative (4g)Murine and Human Tumor Cell LinesNot SpecifiedActive[5]

Experimental Protocols

The evaluation of the antitumor properties of this compound derivatives relies on a variety of standardized in vitro assays. Below are detailed methodologies for some of the key experiments cited in the literature.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of living, metabolically active cells.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. The appearance of purple formazan crystals can be observed under a microscope.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.[4]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their antitumor effects through the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway

A key mechanism of action for several this compound derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[3] This pathway is frequently hyperactivated in many cancers and plays a central role in promoting cell survival and proliferation while inhibiting apoptosis.

The following diagram illustrates the PI3K/AKT signaling pathway and the proposed point of intervention by this compound derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition via Bcl-2 family regulation Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Derivatives This compound->PI3K Inhibition This compound->AKT Inhibition

References

Geiparvarin-Induced Apoptosis in Tumor Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic and apoptotic effects of geiparvarin and its analogues on various tumor cell lines. This compound, a naturally occurring coumarin, has demonstrated significant antiproliferative properties, making it a compound of interest in oncology research and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the proposed signaling pathways.

Data Presentation: Cytotoxicity of this compound and Its Analogues

The cytotoxic effects of this compound and its derivatives have been evaluated across a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are summarized below. These values represent the concentration of the compound required to inhibit cell growth or viability by 50%.

CompoundCell LineAssay TypeValue (µM)Reference
This compound Derivative VHL-60GI500.5 ± 0.02
Compound (4)HL-60IC508.09
Compound (8b)HepG2IC5013.14
Compound 4k (Tyr)MCF-7IC504.98
Compound 6c (β-Ala-L-Met)MCF-7IC505.85

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

a. Cell Seeding:

  • Tumor cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • Cells are treated with various concentrations of this compound or its analogues for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

c. MTT Incubation:

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

d. Formazan Solubilization:

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

e. Absorbance Reading:

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

a. Cell Preparation:

  • Cells are seeded and treated with this compound as described for the cytotoxicity assay.

b. Cell Harvesting:

  • Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

c. Staining:

  • The cell pellet is resuspended in 1X Annexin-binding buffer.

  • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • The cells are incubated in the dark for 15 minutes at room temperature.

d. Flow Cytometry Analysis:

  • The stained cells are analyzed by flow cytometry.

  • Viable cells are Annexin V-negative and PI-negative.

  • Early apoptotic cells are Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and quantifies the sub-G1 apoptotic population.

a. Cell Treatment and Harvesting:

  • Cells are treated with this compound for the desired time, harvested, and washed with PBS.

b. Fixation:

  • Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

c. Staining:

  • The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C.

d. Analysis:

  • The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined. An increase in the sub-G1 peak is indicative of apoptosis.

DNA Fragmentation Assay (DNA Laddering)

A hallmark of apoptosis is the cleavage of chromatin into internucleosomal fragments.

a. DNA Extraction:

  • Following treatment, cells are lysed, and the genomic DNA is extracted using a DNA extraction kit or standard phenol-chloroform extraction methods.

b. Gel Electrophoresis:

  • The extracted DNA is run on a 1.5-2% agarose gel containing ethidium bromide.

c. Visualization:

  • The DNA is visualized under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Geiparvarin_Apoptosis_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Caspase3 Caspase-3 Independent Pathway Microtubule->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seeding Seed Tumor Cells Treatment Treat with this compound Seeding->Treatment FlowCytometry Flow Cytometry (Annexin V/PI) Treatment->FlowCytometry CellCycle Cell Cycle Analysis (Sub-G1 Peak) Treatment->CellCycle DNALadder DNA Laddering Treatment->DNALadder Data Quantify Apoptotic Cells FlowCytometry->Data CellCycle->Data DNALadder->Data

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Core Findings and Mechanism of Action

This compound and its analogues have been shown to induce apoptosis in a variety of tumor cell lines. A significant finding is that this apoptotic pathway can be independent of caspase-3 activation, a key executioner caspase in classical apoptosis. This suggests that this compound may overcome certain forms of apoptosis resistance.

The primary mechanism of action for this compound appears to be the disruption of microtubule dynamics. It has been shown to inhibit the polymerization of tubulin, which is crucial for the formation of the mitotic spindle during cell division. This antimicrotubular activity likely leads to cell cycle arrest and the subsequent induction of apoptosis. Some analogues have also demonstrated efficacy in drug-resistant cell lines, suggesting they are not substrates for common drug efflux pumps. Further research into the precise molecular players in the caspase-3 independent pathway activated by this compound-induced microtubule disruption is warranted.

Geiparvarin's Effect on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geiparvarin, a naturally occurring coumarin, and its synthetic analogues have demonstrated significant cytotoxic and pro-apoptotic effects across a variety of human tumor cell lines.[1][2][3][4] Emerging evidence suggests that mitochondria are a primary target of these compounds, playing a crucial role in the initiation of the apoptotic cascade.[5] This technical guide provides a comprehensive overview of the current understanding of this compound's and its analogues' impact on mitochondrial function, consolidating available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. While much of the detailed mechanistic work has been conducted on this compound analogues and other coumarin derivatives, this guide extrapolates these findings to build a cohesive picture of this compound's potential mitochondrial effects.

Cytotoxicity and Apoptotic Induction

This compound and its analogues exhibit potent growth-inhibitory activity against various cancer cell lines. This cytotoxicity is largely attributed to the induction of apoptosis.

Quantitative Cytotoxicity Data

The following table summarizes the 50% growth inhibitory concentrations (GI₅₀) of this compound and its analogues in different human tumor cell lines.

CompoundCell LineGI₅₀ (µM)Reference
This compound (8)HL-60Not explicitly stated, but analogues are more potent[5]
Analogue VHL-600.5 ± 0.02[3]
Analogue (4)HL-608.09[3]
Analogue (8b)HepG213.14[3]
Analogue 14K562>20[5]
Analogue 14HL-6011.2[5]
Analogue 14HT-108014.5[5]
Analogue 14A-549>20[5]
Analogue 14SHSY5Y10.3[5]
Analogue 15K5622.5[5]
Analogue 15HL-600.8[5]
Analogue 15HT-10801.8[5]
Analogue 15A-5494.2[5]
Analogue 15SHSY5Y0.4[5]
Analogue 16K5623.2[5]
Analogue 16HL-600.8[5]
Analogue 16HT-10801.4[5]
Analogue 16A-5492.9[5]
Analogue 16SHSY5Y0.2[5]
Analogue 17K5624.8[5]
Analogue 17HL-600.9[5]
Analogue 17HT-10802.9[5]
Analogue 17A-5496.1[5]
Analogue 17SHSY5Y1.2[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or its analogues for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound analogues A->B 24h C Add MTT solution B->C 72h D Incubate and add solubilization solution C->D 3-4h E Measure absorbance D->E F Calculate GI50 E->F

MTT Assay for determining cell viability.

Effects on Mitochondrial Respiration and Energy Metabolism

Several coumarin derivatives have been shown to directly impact mitochondrial respiration. This compound analogues have been observed to increase the extracellular acidification rate (ECAR), which can be an indicator of a shift towards glycolysis, possibly due to impaired mitochondrial respiration.[2][5]

Uncoupling of Oxidative Phosphorylation

Certain coumarins can act as uncouplers of oxidative phosphorylation.[6] This process disrupts the coupling between the electron transport chain and ATP synthesis, leading to a dissipation of the proton gradient as heat. This results in an increased oxygen consumption rate without a corresponding increase in ATP production.

Inhibition of Electron Transport Chain

Studies on geranyloxycoumarins suggest that they can inhibit mitochondrial respiration at Complex I of the electron transport chain.[7] This inhibition would lead to a decrease in oxygen consumption and ATP synthesis.

Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR)

High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer) is used to measure the oxygen consumption rate of isolated mitochondria or intact cells.

  • Cell/Mitochondria Preparation: Isolate mitochondria from tissue or culture cells. For intact cells, seed them in a specialized microplate.

  • Substrate Addition: Provide specific substrates for different complexes of the electron transport chain (e.g., pyruvate/malate for Complex I, succinate for Complex II).

  • Compound Injection: Inject this compound or its analogues at various concentrations.

  • Inhibitor Titration: Sequentially add inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III, oligomycin for ATP synthase) to dissect the specific site of action.

  • Data Analysis: Analyze the changes in OCR to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

OCR_Measurement_Workflow cluster_workflow OCR Measurement Workflow A Prepare cells or isolate mitochondria B Add substrates A->B C Inject this compound B->C D Add inhibitors (Rotenone, Antimycin A, etc.) C->D E Measure and analyze OCR D->E

Workflow for measuring oxygen consumption rate.

Impact on Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP production. A loss of ΔΨm is a key event in the early stages of apoptosis.

Depolarization of Mitochondrial Membrane

Studies on various coumarin derivatives have demonstrated their ability to induce a loss of mitochondrial membrane potential in cancer cells.[8][9] This depolarization is often a precursor to the release of pro-apoptotic factors from the mitochondria.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to measure mitochondrial membrane potential. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Cell Culture and Treatment: Culture cells and treat them with this compound or its analogues for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution.

  • Washing: Wash the cells to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity of both the red aggregates and green monomers using a fluorescence microscope, flow cytometer, or plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

JC1_Assay_Workflow cluster_workflow JC-1 Assay Workflow A Treat cells with this compound B Incubate with JC-1 dye A->B C Wash cells B->C D Measure red and green fluorescence C->D E Calculate Red/Green ratio D->E Geiparvarin_Apoptosis_Pathway cluster_mitochondria Mitochondrion This compound This compound / Analogues Mito_Function Mitochondrial Dysfunction This compound->Mito_Function ETC_Inhibition ETC Inhibition Mito_Function->ETC_Inhibition Uncoupling Uncoupling of OXPHOS Mito_Function->Uncoupling MMP_Loss Loss of ΔΨm ETC_Inhibition->MMP_Loss Uncoupling->MMP_Loss ROS ↑ ROS Production MMP_Loss->ROS CytoC Cytochrome c Release MMP_Loss->CytoC ROS->MMP_Loss Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase9->Apoptosis Caspase-3 independent pathway Caspase3->Apoptosis

References

Geiparvarin: A Technical Guide to Preliminary Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Geiparvarin, a naturally occurring coumarin, and its analogues. This compound has garnered interest in oncological research for its demonstrated cytotoxic, cytostatic, and selective antitumor activities.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular mechanisms to facilitate further research and development in this area.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human tumor cell lines. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key parameters summarized below.

Compound/AnalogueCell LineIC50 / GI50 (µM)Reference
This compound Analogue VHL-60 (promyelocytic leukemia)0.5 ± 0.02[1]
This compound Derivative 4kMCF-7 (breast cancer)4.98[1]
This compound Derivative 6cMCF-7 (breast cancer)5.85[1]
This compound Derivative 4HL-60 (promyelocytic leukemia)8.09[1]
This compound Derivative 8bHepG2 (liver cancer)13.14[1]
This compound AnaloguesLoVo (colon carcinoma)Comparable to prototype[2]

Experimental Protocols

The following sections detail the methodologies commonly employed in the preliminary cytotoxicity screening of this compound and its analogues.

Cell Culture and Maintenance

Human cancer cell lines, such as HL-60, MCF-7, HepG2, and PC3, are typically used.[1][3]

  • Media: Cells are generally grown in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS) and 1% penicillin/streptomycin.[3]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Seeding Density: For viability assays, cells are seeded at a density of approximately 1.5 x 10³ cells per well in 96-well plates. For flow cytometry and western blotting, a density of 1 x 10⁵ cells per well in 6-well plates is used.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5]

  • Cell Seeding: Seed cells in 96-well plates at the predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogues. A vehicle control (e.g., DMSO) should be included.[5]

  • Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.[5]

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify a sub-G1 peak indicative of apoptotic cells.[6][7]

  • Further Apoptosis Confirmation: Apoptosis can be further confirmed by methods such as DNA laddering assays and electron microscopy to observe morphological changes.[6][7]

Visualized Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity screening and the proposed signaling pathways affected by this compound.

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis start Select Human Cancer Cell Lines culture Cell Culture and Maintenance (RPMI 1640, 10% FCS, 37°C, 5% CO2) start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound/ Analogues (various concentrations) seed->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay incubate->mtt flow Flow Cytometry (Cell Cycle & Apoptosis) incubate->flow ic50 Calculate IC50/GI50 Values mtt->ic50 dna DNA Laddering flow->dna microscopy Electron Microscopy flow->microscopy cell_cycle_analysis Analyze Cell Cycle Arrest flow->cell_cycle_analysis apoptosis_confirm Confirm Apoptotic Pathway dna->apoptosis_confirm microscopy->apoptosis_confirm

Caption: Experimental workflow for this compound cytotoxicity screening.

Proposed Signaling Pathways of this compound-Induced Cytotoxicity

This compound and its derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of microtubule formation and modulation of key signaling pathways.[1][8]

G cluster_compound Compound Action cluster_targets Cellular Targets cluster_effects Cellular Effects This compound This compound & Analogues microtubules Microtubule Formation This compound->microtubules disrupts pi3k_akt PI3K/AKT Pathway This compound->pi3k_akt inhibits vegfr2 VEGFR-2 This compound->vegfr2 inhibits topo2 Topoisomerase-II This compound->topo2 inhibits disruption Microtubule Disruption microtubules->disruption inhibition_pi3k Inhibition of PI3K/AKT Signaling pi3k_akt->inhibition_pi3k inhibition_vegfr2 VEGFR-2 Inhibition vegfr2->inhibition_vegfr2 inhibition_topo2 Topoisomerase-II Inhibition topo2->inhibition_topo2 cell_cycle_arrest Cell Cycle Arrest disruption->cell_cycle_arrest apoptosis Apoptosis Induction (Caspase-3 Independent in some cases) inhibition_pi3k->apoptosis inhibition_vegfr2->apoptosis inhibition_topo2->apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed mechanisms of this compound's cytotoxic action.

Some studies suggest that certain this compound analogues induce apoptosis through a caspase-3 independent pathway.[6][7] The disruption of microtubule formation is another key mechanism of action.[8] Furthermore, derivatives of this compound have been shown to inhibit the PI3K/AKT signaling pathway, as well as VEGFR-2 and topoisomerase-II.[1] These actions collectively contribute to cell cycle arrest and the induction of apoptosis in cancer cells.

References

Methodological & Application

Application Notes and Protocols for Geiparvarin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geiparvarin, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antitumor and monoamine oxidase (MAO-B) inhibitory activities.[1][2] This document provides a comprehensive guide to the total synthesis and purification of this compound, compiled from established chemical literature. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate understanding and replication of the necessary procedures.

Introduction

This compound was first isolated from the plant Geijera parviflora.[2] Its unique chemical structure, featuring a coumarin core linked to a 3(2H)-furanone moiety, has presented an interesting challenge for synthetic chemists. Several synthetic routes have been developed, aiming to provide a reliable and efficient supply of this compound for further biological evaluation. These syntheses often involve the construction of the coumarin and furanone rings followed by their coupling. This document outlines a plausible synthetic strategy and purification protocol based on published methodologies.

Data Presentation

Table 1: Summary of a Reported Multi-Step Synthesis of this compound
StepReactionReagents and ConditionsReported Overall Yield (%)Reference
1-9Multi-step synthesisA sequence of reactions including acylation and cyclization.22[2]

Note: Detailed step-by-step yields are not consistently available in the public domain and can vary significantly based on experimental conditions.

Table 2: Spectroscopic Data for this compound
TechniqueKey Signals
Proton NMR (¹H NMR)Supports the assigned structure of this compound and its acid cleavage product.[2]
Mass SpectrometryConsistent with the molecular formula of this compound.

Experimental Protocols

Part 1: Total Synthesis of this compound

This protocol describes a general synthetic approach. Researchers should consult the primary literature for more specific details and safety precautions.

Step 1: Synthesis of the 3(2H)-Furanone Moiety

A common strategy for the synthesis of the 3(2H)-furanone ring involves the elaboration of isoxazole derivatives.[3] An alternative efficient synthesis involves the acylation of 3-methyl-2,3-bis(trimethylsiloxy)-1-butene with (E)-2-methyl-2-butenoyl chloride.[2]

Step 2: Synthesis of the 7-Hydroxycoumarin Moiety

7-Hydroxycoumarin can be synthesized via the Pechmann condensation of resorcinol and malic acid in the presence of a dehydrating agent like sulfuric acid.

Step 3: Coupling of the Furanone and Coumarin Moieties

The final step involves the coupling of the furanone and coumarin fragments. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group of the coumarin is deprotonated with a base and reacted with a suitable derivative of the furanone.

Illustrative Reaction Scheme:

  • Intermediate Synthesis: A key intermediate for this compound analogues can be prepared by reacting a suitable precursor with thionyl chloride (SOCl₂) in chloroform (CHCl₃) under reflux conditions.[1]

  • A nine-step synthesis with a reported overall yield of 22% has been described in the literature. [2]

Part 2: Purification of this compound

1. Column Chromatography

Column chromatography is a standard method for the purification of organic compounds like this compound.

  • Stationary Phase: Silica gel is a commonly used adsorbent.[4][5][6]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is optimized to achieve good separation, often guided by preliminary analysis using Thin Layer Chromatography (TLC).[4] A typical starting solvent system could be 10% ethyl acetate in hexanes, with the polarity gradually increased to 20% ethyl acetate in hexanes.[7]

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).[7]

    • Load the sample onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

2. Crystallization

Crystallization is an effective technique for obtaining highly pure this compound.

  • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve this compound when hot but not when cold.[8] Common solvent systems for crystallization of organic molecules include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[9] The ideal solvent or solvent mixture for this compound should be determined experimentally.

  • Procedure (Slow Evaporation):

    • Dissolve the partially purified this compound in a suitable solvent in an open container (e.g., a beaker).

    • Cover the container with a perforated material (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.

    • Allow the solvent to evaporate slowly at room temperature or in a controlled environment until crystals form.

  • Procedure (Slow Cooling):

    • Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator or freezer) to induce crystallization.

    • Collect the crystals by filtration.

Mandatory Visualizations

This compound Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials Step1 Furanone Synthesis Start->Step1 Step2 Coumarin Synthesis Start->Step2 Step3 Coupling Reaction Step1->Step3 Step2->Step3 Crude Crude this compound Step3->Crude Chromatography Column Chromatography Crude->Chromatography Crystallization Crystallization Chromatography->Crystallization Pure Pure this compound Crystallization->Pure

Caption: Workflow for this compound Synthesis and Purification.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Some coumarin derivatives have been shown to exert their cytotoxic effects by inhibiting the PI3K/AKT signaling pathway. Furthermore, this compound analogues have been observed to induce apoptosis through the depolarization of the mitochondrial transmembrane potential and the subsequent generation of reactive oxygen species (ROS).[10]

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces depolarization ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases production Apoptosis Apoptosis ROS->Apoptosis Triggers

Caption: this compound-induced apoptotic pathway.

References

Application Notes and Protocols for Geiparvarin In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of Geiparvarin, a naturally occurring coumarin derivative isolated from the plant Geijera parviflora.[1] this compound and its analogues have demonstrated significant cytotoxic, cytostatic, and selective anti-tumor activities across a range of human cancer cell lines.[2] This document outlines the proposed mechanisms of action, summarizes key quantitative data, and provides detailed protocols for relevant cell-based assays.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple proposed mechanisms. A primary pathway involves the induction of apoptosis, or programmed cell death.[3] Studies in human tumor cells show that this compound analogues can induce strong apoptotic responses, confirmed by DNA laddering and cell cycle analysis.[4] Notably, this apoptotic pathway appears to be independent of caspase-3 activation.[3]

A significant mechanism identified in osteosarcoma is the downregulation of cyclooxygenase-2 (COX-2) expression. This compound treatment has been shown to inhibit tumor growth, metastasis, and angiogenesis by depressing COX-2 levels.[5] Other reported mechanisms include the disruption of microtubule formation and the inhibition of the PI3K/AKT signaling pathway.[2] Additionally, this compound is recognized as a potent and selective inhibitor of monoamine oxidase B (MAO-B).[1][6]

Data Presentation: In Vitro Efficacy of this compound and Analogues

The following table summarizes the quantitative data on the cytotoxic and growth inhibitory activities of this compound and its derivatives against various human tumor cell lines.

Compound/AnalogueCell LineAssay TypeValue (µM)Reference
This compound Analogue VHL-60 (Promyelocytic Leukemia)Growth Inhibition (GI50)0.5 ± 0.02[2]
This compound Analogue 4kMCF-7 (Breast Cancer)Cytotoxicity (IC50)4.98[2]
This compound Analogue 6cMCF-7 (Breast Cancer)Cytotoxicity (IC50)5.85[2]
This compound Analogue 4HL-60 (Promyelocytic Leukemia)Cytotoxicity (IC50)8.09[2]
This compound Analogue 8bHepG2 (Liver Cancer)Cytotoxicity (IC50)13.14[2]
This compound Analogue 4kVEGFR-2 InhibitionEnzyme Inhibition (IC50)23.6[2]
This compound Analogue 6cVEGFR-2 InhibitionEnzyme Inhibition (IC50)34.2[2]
This compound Analogue 4kTopoisomerase-II InhibitionEnzyme Inhibition (IC50)4.1[2]
This compound Analogue 6cTopoisomerase-II InhibitionEnzyme Inhibition (IC50)8.6[2]

Experimental Protocols & Visualizations

Cytotoxicity Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a foundational assay to determine the cytotoxic potential of this compound.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

G start Start: Seed Cells (96-well plate) treatment Treat with this compound (Serial Dilutions) start->treatment 24h Attachment incubation Incubate (24-72 hours) treatment->incubation mtt Add MTT Reagent incubation->mtt incubation2 Incubate (4 hours) mtt->incubation2 solubilize Add Solubilizing Agent (e.g., DMSO) incubation2->solubilize Dissolve Crystals read Read Absorbance (570 nm) solubilize->read end End: Calculate IC50 read->end G This compound This compound COX2 COX-2 Expression This compound->COX2 Inhibits Angiogenesis Angiogenesis COX2->Angiogenesis Promotes Growth Tumor Growth & Metastasis COX2->Growth Promotes Apoptosis Apoptosis COX2->Apoptosis Inhibits

References

Application Notes and Protocols for the Quantification of Geiparvarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geiparvarin, a naturally occurring coumarin, has garnered significant interest in the scientific community due to its potential therapeutic properties, including its activity as a selective monoamine oxidase B (MAO-B) inhibitor and its cytostatic effects against various tumor cell lines. Accurate and precise quantification of this compound in biological matrices is paramount for pharmacokinetic studies, drug metabolism investigations, and overall drug development.

These application notes provide detailed protocols for the quantitative analysis of this compound in biological samples, primarily plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are based on established analytical techniques for coumarin derivatives and are intended to serve as a comprehensive guide for researchers.

Analytical Techniques for this compound Quantification

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is a robust and widely available technique suitable for the quantification of this compound at moderate concentrations. It relies on the principle of separating the analyte from other components in a sample based on its interaction with a stationary phase, followed by detection using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially at low concentrations, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. It provides excellent specificity by monitoring a specific precursor ion to product ion transition for this compound, minimizing interference from the sample matrix.

Section 1: Quantification of this compound by HPLC-UV

Application Note

This method is suitable for the quantification of this compound in plasma for pharmacokinetic studies where expected concentrations are in the µg/mL range. The protocol outlines a procedure for sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and UV detection.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Internal Standard (IS), e.g., Warfarin or another structurally similar coumarin

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Control (drug-free) plasma

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40, v/v). The exact ratio may require optimization.

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution with methanol to achieve concentrations for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 10 µg/mL) in methanol.

4. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

5. HPLC Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Determine the wavelength of maximum absorbance for this compound (typically in the range of 300-340 nm for coumarins).

6. Calibration and Quantification

  • Prepare a calibration curve by spiking drug-free plasma with known concentrations of this compound.

  • Process the calibration standards and quality control (QC) samples along with the unknown samples.

  • Plot the peak area ratio of this compound to the Internal Standard against the nominal concentration of this compound to construct the calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (Hypothetical)

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) ± 15%
Recovery > 85%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter hplc_injection HPLC Injection filter->hplc_injection separation C18 Column Separation hplc_injection->separation uv_detection UV Detection separation->uv_detection integration Peak Integration uv_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Section 2: Quantification of this compound by LC-MS/MS

Application Note

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices at low ng/mL concentrations, making it suitable for detailed pharmacokinetic profiling, including studies with low dosage or extensive metabolism. The protocol utilizes liquid-liquid extraction for sample cleanup and tandem mass spectrometry for detection.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity >98%)

  • Stable isotope-labeled this compound (this compound-d_n) as Internal Standard (preferred), or a structural analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (analytical grade)

  • Control (drug-free) plasma

  • Microcentrifuge tubes (1.5 mL)

2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the Internal Standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of this compound in methanol for the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

4. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% A: 10% B).

  • Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). A typical gradient could be:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: To be determined by infusing a standard solution. A hypothetical transition could be based on its molecular weight (e.g., m/z [M+H]⁺ → fragment ion).

      • Internal Standard: To be determined based on the selected IS.

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

6. Calibration and Quantification

  • Construct a calibration curve by spiking drug-free plasma with known concentrations of this compound.

  • Analyze calibration standards, QC samples, and unknown samples.

  • Generate the calibration curve by plotting the peak area ratio of this compound to the Internal Standard against the nominal concentration.

  • Quantify this compound in unknown samples from the calibration curve.

Quantitative Data Summary (Hypothetical)

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 10%
Accuracy (% Bias) ± 15%
Matrix Effect Within acceptable limits

Experimental Workflow Diagram

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing plasma_lcms Plasma Sample (50 µL) add_is_lcms Add Internal Standard plasma_lcms->add_is_lcms lle Liquid-Liquid Extraction (Ethyl Acetate) add_is_lcms->lle centrifuge_lcms Centrifugation lle->centrifuge_lcms transfer_supernatant Transfer Organic Layer centrifuge_lcms->transfer_supernatant evaporate_lcms Evaporation transfer_supernatant->evaporate_lcms reconstitute_lcms Reconstitution evaporate_lcms->reconstitute_lcms lcms_injection LC-MS/MS Injection reconstitute_lcms->lcms_injection rp_separation Reversed-Phase Separation lcms_injection->rp_separation esi_ionization ESI Ionization rp_separation->esi_ionization msms_detection MRM Detection esi_ionization->msms_detection peak_integration_lcms Peak Integration msms_detection->peak_integration_lcms calibration_lcms Calibration Curve peak_integration_lcms->calibration_lcms quantification_lcms Quantification calibration_lcms->quantification_lcms

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and available instrumentation. For high-throughput screening and studies with higher expected concentrations, HPLC-UV offers a cost-effective solution. For studies requiring low detection limits and high specificity, such as detailed pharmacokinetic and metabolism studies, the LC-MS/MS method is recommended. Proper method validation should be performed in accordance with regulatory guidelines to ensure the accuracy and reliability of the data.

Application Notes and Protocols for Geiparvarin in Osteosarcoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geiparvarin, a natural coumarin compound isolated from the leaves of Geijera parviflora, has demonstrated significant anti-cancer properties.[1][2] Recent research has highlighted its potential as a therapeutic agent in osteosarcoma, the most common primary malignant bone tumor in children and adolescents.[1][2] These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action in osteosarcoma, along with detailed protocols for its application in pre-clinical research.

Mechanism of Action

The primary mechanism by which this compound exerts its anti-tumor effects in osteosarcoma is through the downregulation of cyclooxygenase-2 (COX-2) .[1][2] COX-2 is frequently overexpressed in osteosarcoma and plays a crucial role in promoting tumor growth, angiogenesis, metastasis, and resistance to apoptosis.[1][2] By inhibiting COX-2 expression, this compound effectively suppresses these key tumorigenic processes.[1][2] While the PI3K/Akt/mTOR pathway is a critical signaling cascade in osteosarcoma, direct experimental evidence linking this compound's activity to this pathway in osteosarcoma is currently lacking and represents an area for future investigation.[3][4][5]

Data Presentation

In Vitro Efficacy of this compound in Osteosarcoma

Note: Specific IC50 values for this compound in common osteosarcoma cell lines such as U2OS, MG-63, and Saos-2 are not currently available in the published literature. The following table presents a summary of the observed qualitative and quantitative effects based on existing studies.

ParameterCell Line(s)Effect of this compound TreatmentCitation
Cell Proliferation Osteosarcoma cellsSignificant inhibition of cell proliferation and colony formation.[1][2]
Cell Invasion Osteosarcoma cellsMarked reduction in invasive potential.[1][2]
Apoptosis Osteosarcoma cellsSignificant induction of apoptosis.[1][2]
COX-2 Expression Osteosarcoma cellsNotable decrease in COX-2 protein levels.[1][2]
In Vivo Efficacy of this compound in an Osteosarcoma Xenograft Model
ParameterAnimal ModelThis compound TreatmentOutcomeCitation
Tumor Growth Osteosarcoma xenograft miceSystemic administrationSignificant inhibition of primary tumor growth.[1][2]
Lung Metastasis Osteosarcoma xenograft miceSystemic administrationSignificant reduction in the number and size of lung metastases.[1][2]
Angiogenesis Osteosarcoma xenograft miceSystemic administrationDiminished tumor angiogenesis.[1][2]
Apoptosis Osteosarcoma xenograft miceSystemic administrationIncreased apoptosis within tumor tissue.[1][2]
COX-2 Expression Osteosarcoma xenograft miceSystemic administrationReduced COX-2 expression in tumor tissue.[1][2]
Toxicity Osteosarcoma xenograft miceSystemic administrationNo significant side effects or damage to major organs observed. Increased body weight noted.[1][2]

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of osteosarcoma cells.

Materials:

  • Osteosarcoma cell lines (e.g., U2OS, MG-63, Saos-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed osteosarcoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Cell Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive capacity of osteosarcoma cells.

Materials:

  • Osteosarcoma cell lines

  • Serum-free culture medium

  • Complete culture medium (chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel basement membrane matrix

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal violet staining solution (0.1%)

  • Microscope

Procedure:

  • Thaw Matrigel on ice overnight. Dilute the Matrigel with cold serum-free medium to a final concentration of 1 mg/mL.

  • Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4-6 hours to allow for gelling.

  • Culture osteosarcoma cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Add 500 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

  • Seed 1 x 10⁵ to 5 x 10⁵ cells in 200 µL of the serum-free medium (with this compound or vehicle) into the upper chamber of the Matrigel-coated inserts.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.1% crystal violet solution for 20 minutes.

  • Gently wash the inserts with PBS to remove excess stain.

  • Allow the inserts to air dry and count the number of stained cells in several random fields under a microscope.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in osteosarcoma cells.

Materials:

  • Osteosarcoma cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed osteosarcoma cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest both the adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for COX-2 Expression

This protocol is to determine the effect of this compound on COX-2 protein expression levels.

Materials:

  • Osteosarcoma cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against COX-2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against COX-2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

In Vivo Osteosarcoma Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Osteosarcoma cells (e.g., U2OS, MG-63)

  • Matrigel (optional, can enhance tumor take rate)

  • This compound formulation for injection (e.g., dissolved in a vehicle like corn oil)

  • Calipers for tumor measurement

Procedure:

  • Harvest osteosarcoma cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for COX-2, Ki-67, and TUNEL assay for apoptosis).

  • If studying metastasis, carefully dissect the lungs and count the number of metastatic nodules on the surface.

Mandatory Visualizations

Geiparvarin_Signaling_Pathway This compound This compound COX2 COX-2 Expression This compound->COX2 Proliferation Cell Proliferation COX2->Proliferation Invasion Cell Invasion COX2->Invasion Angiogenesis Angiogenesis COX2->Angiogenesis Apoptosis Apoptosis COX2->Apoptosis

Caption: this compound inhibits osteosarcoma by downregulating COX-2 expression.

Experimental_Workflow_In_Vitro cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays Start Seed Osteosarcoma Cells Treat Treat with this compound Start->Treat MTT MTT Assay (Proliferation) Treat->MTT Transwell Transwell Assay (Invasion) Treat->Transwell Flow Flow Cytometry (Apoptosis) Treat->Flow WB Western Blot (COX-2) Treat->WB

Caption: Workflow for in vitro evaluation of this compound in osteosarcoma.

Experimental_Workflow_In_Vivo Start Inject Osteosarcoma Cells into Mice Tumor Tumor Formation Start->Tumor Treatment This compound Treatment Tumor->Treatment Monitor Monitor Tumor Growth & Mouse Health Treatment->Monitor Endpoint Endpoint Analysis (Tumor/Lung Collection) Monitor->Endpoint

Caption: Workflow for in vivo evaluation of this compound in osteosarcoma.

Future Directions

While this compound shows promise in preclinical models of osteosarcoma, further research is warranted. Key areas for future investigation include:

  • Determination of IC50 values across a panel of osteosarcoma cell lines to quantify its potency.

  • Investigation of the potential interaction between this compound and the PI3K/Akt/mTOR signaling pathway.

  • Evaluation of this compound in combination with standard-of-care chemotherapeutic agents to assess for synergistic effects and the potential to overcome drug resistance.[6][7][8]

  • Studies on this compound analogues to identify compounds with enhanced efficacy and favorable pharmacological profiles.[9][10]

References

Geiparvarin's Potential in Oncology: A Look at its Effects on Human Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Geiparvarin, a naturally occurring coumarin, and its synthetic derivatives are emerging as promising candidates in anticancer research. Studies have demonstrated their ability to inhibit the growth of various human tumor cell lines through mechanisms that include inducing programmed cell death (apoptosis), disrupting cellular structure, and inhibiting key enzymes involved in tumor progression. This report outlines the cytotoxic effects of this compound and its analogues, details the experimental protocols to evaluate these effects, and illustrates the potential signaling pathways involved.

Cytotoxic Activity of this compound and its Derivatives

The effectiveness of this compound and its derivatives has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

Compound/DerivativeCell LineCancer TypeIC50/GI50 (µM)Reference
This compound Analogue VHL-60Promyelocytic Leukemia0.5 ± 0.02[1][1]
This compound Derivative 4kMCF-7Breast Cancer4.98[1]
This compound Derivative 6cMCF-7Breast Cancer5.85[1]
This compound Analogue (Compound 4)--> this compound[1]
This compound Analogue (Compound 5)--> this compound[1]
Coumarin Derivative (Compound 4)HL-60Promyelocytic Leukemia8.09
Coumarin Derivative (Compound 8b)HepG2Liver Cancer13.14
Benzo-gamma-pyrone analogue 2aF10Murine Melanoma13x more active than this compound[2]

It is noteworthy that several synthetic analogues of this compound have shown enhanced cytotoxic activity compared to the parent compound.[3][4] For instance, new derivatives have demonstrated potent inhibitory effects on drug-resistant cell lines, suggesting they may circumvent common mechanisms of chemotherapy resistance.[3][4]

Mechanisms of Action

This compound and its analogues exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death.[3][4][5] This is often characterized by DNA fragmentation and can be confirmed through various experimental assays.[3][4] Interestingly, some analogues induce apoptosis without the activation of caspase-3, suggesting an alternative apoptotic pathway.[3][4]

  • Microtubule Disruption: this compound has been proposed to interfere with the formation of microtubules, which are essential components of the cell's cytoskeleton and play a critical role in cell division.[1]

  • Enzyme Inhibition: Certain derivatives of this compound have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and topoisomerase-II.[1] VEGFR-2 is crucial for angiogenesis (the formation of new blood vessels that supply tumors), while topoisomerase-II is involved in DNA replication.

  • Signaling Pathway Modulation: The PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival, has been identified as a potential target.

Experimental Protocols

To assess the anticancer effects of this compound, a series of standard in vitro assays are employed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic concentration of the compound.

  • Cell Seeding: Plate tumor cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound or its analogues for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

  • Cell Treatment: Treat cells with the desired concentration of the compound for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Geiparvarin_Signaling_Pathway This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibits TopoisomeraseII Topoisomerase-II This compound->TopoisomeraseII Inhibits Microtubules Microtubules This compound->Microtubules Disrupts PI3K PI3K This compound->PI3K Inhibits? VEGFR2->PI3K DNA_Replication DNA Replication TopoisomeraseII->DNA_Replication CellDivision Cell Division Microtubules->CellDivision Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Putative signaling pathways affected by this compound treatment.

Experimental_Workflow start Start: Select Human Tumor Cell Lines treatment Treat cells with This compound/Derivatives (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) Determine IC50 treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) Quantify Apoptotic Cells treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) Determine Cell Cycle Arrest treatment->cell_cycle protein_analysis Protein Analysis (e.g., Western Blot) Investigate Signaling Pathways treatment->protein_analysis end End: Data Analysis & Conclusion viability->end apoptosis->end cell_cycle->end protein_analysis->end

Caption: Standard experimental workflow for evaluating this compound's anticancer effects.

References

Unveiling the Pro-Apoptotic Potential of Geiparvarin: A Guide to In Vitro Study

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to studying Geiparvarin-induced apoptosis in cancer cell lines. This compound, a natural coumarin isolated from Geijera parviflora, and its synthetic analogues have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][2][3][4] Understanding the underlying molecular mechanisms and possessing robust protocols to assess its efficacy are crucial for its development as a potential therapeutic agent.

Data Presentation: In Vitro Efficacy of this compound and Its Analogues

The following table summarizes the reported growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values of this compound and its key analogues across a panel of human cancer cell lines. This data highlights the potent anti-proliferative activity of these compounds.

CompoundCell LineAssayConcentration (µM)Reference
This compound Analogue VHL-60 (Promyelocytic Leukemia)Not SpecifiedGI50: 0.5 ± 0.02[1]
This compound Analogue (R)-4Various Human Tumor Cell LinesNot SpecifiedMore potent than this compound[1]
This compound Analogue (R)-5Various Human Tumor Cell LinesNot SpecifiedMore potent than this compound[1]
Coumarin Derivative 4HL-60 (Promyelocytic Leukemia)MTT AssayIC50: 8.09[1]
Coumarin Derivative 8bHepG2 (Hepatocellular Carcinoma)MTT AssayIC50: 13.14[1]
Coumarin-Amino Acid Derivative 4kMCF-7 (Breast Cancer)Not SpecifiedIC50: 4.98[1]
Coumarin-Dipeptide Derivative 6cMCF-7 (Breast Cancer)Not SpecifiedIC50: 5.85[1]

Experimental Workflow for Assessing this compound-Induced Apoptosis

A systematic approach is essential to characterize the pro-apoptotic effects of this compound. The following workflow outlines the key experimental stages.

experimental_workflow Experimental Workflow for this compound-Induced Apoptosis Studies cluster_initial_screening Initial Screening cluster_apoptosis_detection Apoptosis Detection & Quantification cluster_mechanism_elucidation Mechanism of Action Cell_Culture Cancer Cell Line Culture Geiparvarin_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Geiparvarin_Treatment MTT_Assay Cell Viability Assay (MTT) Geiparvarin_Treatment->MTT_Assay Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Annexin_V_PI Confirm Apoptosis Caspase_Assay Caspase Activity Assay Annexin_V_PI->Caspase_Assay Western_Blot Western Blot Analysis (Apoptotic Proteins) Caspase_Assay->Western_Blot Investigate Pathway Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle MMP_Assay Mitochondrial Membrane Potential Assay Cell_Cycle->MMP_Assay Microtubule_Assay Microtubule Disruption Assay MMP_Assay->Microtubule_Assay COX2_Assay COX-2 Expression Analysis Microtubule_Assay->COX2_Assay

Caption: A logical workflow for investigating this compound-induced apoptosis.

Key Experimental Protocols

Herein, we provide detailed protocols for the essential assays to study this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.[5][6][7][8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at the desired concentrations and time points.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3, which are often activated during apoptosis.[13][14][15][16][17]

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Reaction buffer

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Treat cells with this compound as required.

  • Lyse the cells using the provided lysis buffer and quantify the protein concentration.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, COX-2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse this compound-treated cells in RIPA buffer and determine protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Proposed Signaling Pathway of this compound-Induced Apoptosis

Based on current literature, this compound and its analogues appear to induce apoptosis through a multi-faceted mechanism that may involve both caspase-dependent and -independent pathways. A key initiating event is the disruption of microtubule polymerization.[3] This can lead to cell cycle arrest and subsequent apoptosis. Additionally, this compound has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer and involved in inflammation and cell proliferation. The interplay of these events likely converges on the mitochondria, leading to the release of pro-apoptotic factors and the execution of cell death. Interestingly, some studies suggest a caspase-3 independent apoptotic pathway for certain this compound analogues.[18]

geiparvarin_pathway Proposed this compound-Induced Apoptotic Pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_downstream Downstream Execution This compound This compound Microtubule_Disruption Microtubule Disruption This compound->Microtubule_Disruption COX2_Inhibition COX-2 Downregulation This compound->COX2_Inhibition Mitochondria Mitochondria Microtubule_Disruption->Mitochondria COX2_Inhibition->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation (Caspase-3 Dependent/Independent) Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: A model of the signaling cascade initiated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Geiparvarin Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Geiparvarin in in vivo studies. This compound, a naturally occurring coumarin derivative, exhibits poor aqueous solubility, which can significantly hinder its preclinical development. This guide offers insights into various solubility enhancement techniques and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a coumarin derivative with demonstrated antitumor properties.[1][2][3][4] Its mechanism of action is believed to involve the disruption of microtubule polymerization and the inhibition of the PI3K/AKT signaling pathway, which can lead to apoptosis in cancer cells. However, this compound is a lipophilic molecule, as suggested by its calculated XLogP3-AA value of 3.4, indicating poor water solubility. This low aqueous solubility can lead to low and variable oral bioavailability, making it difficult to achieve therapeutic concentrations in animal models and posing a significant challenge for its development as a potential therapeutic agent.[5]

Q2: What are the primary methods to improve the solubility of poorly soluble compounds like this compound?

A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs. The most common and effective methods for compounds like this compound include:

  • Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[6][7] This can be achieved through methods like solvent evaporation, fusion (melting), or spray drying.

  • Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] The hydrophobic drug molecule can be encapsulated within this cavity, forming a complex that is more soluble in water.[4]

  • Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and solubility.[9] Techniques include emulsion solvent evaporation, nanoprecipitation, and high-pressure homogenization.

Q3: Which solubility enhancement technique is best for this compound?

A3: The optimal technique depends on several factors, including the desired route of administration, the required dose, and the physicochemical properties of the specific this compound analog or salt form being used. It is recommended to screen several methods. For oral delivery, solid dispersions and cyclodextrin complexes are often effective. For parenteral administration, nanoparticle formulations may be more suitable.

Q4: How does this compound exert its anticancer effects?

A4: this compound's proposed mechanism of action involves two main pathways. Firstly, it can disrupt microtubule formation, a critical process for cell division, leading to cell cycle arrest and apoptosis. Secondly, it has been shown to inhibit the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, and its inhibition can also trigger apoptosis, in part through the regulation of the Bcl-2 family of proteins.[10][11][12]

Troubleshooting Guides

Problem 1: Low and inconsistent oral bioavailability of this compound in animal studies.
  • Possible Cause: Poor aqueous solubility and slow dissolution rate in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize Baseline Solubility: Experimentally determine the aqueous solubility of your this compound sample in relevant buffers (e.g., simulated gastric and intestinal fluids).

    • Formulation Development:

      • Solid Dispersion: Prepare solid dispersions of this compound with hydrophilic polymers like PVP K30, Soluplus®, or polyethylene glycols (PEGs).[13][14] Start with a screening of different polymers and drug-to-polymer ratios.

      • Cyclodextrin Complexation: Formulate an inclusion complex with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known to improve the solubility of hydrophobic drugs.[15]

    • In Vitro Dissolution Testing: Perform dissolution studies on your formulations to confirm an enhanced dissolution rate compared to the pure drug.

    • In Vivo Pharmacokinetic Study: Administer the most promising formulations to animals and determine the pharmacokinetic profile (Cmax, Tmax, AUC) to confirm improved bioavailability.[16]

Problem 2: Precipitation of this compound upon dilution of a stock solution for in vitro assays.
  • Possible Cause: this compound is likely dissolved in a water-miscible organic solvent (e.g., DMSO) for stock solutions. Upon dilution into an aqueous buffer for cell-based assays, the drug may precipitate out due to its low aqueous solubility.

  • Troubleshooting Steps:

    • Optimize Final Solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO) for your cell line that keeps this compound in solution at the desired final concentration.

    • Use of Solubilizing Excipients: Consider adding a small amount of a non-toxic solubilizing agent, such as a cyclodextrin (e.g., HP-β-CD) or a surfactant (e.g., Tween® 80), to the final assay medium.

    • Prepare a Nanosuspension: For higher concentrations, consider preparing a nanosuspension of this compound.

Quantitative Data Summary

As a specific aqueous solubility value for this compound is not publicly available, the following tables present data for other poorly soluble coumarin derivatives to illustrate the potential improvements with different formulation strategies.

Table 1: Solubility Enhancement of Psoralen via Solid Dispersion

FormulationCarrierDrug:Carrier RatioSolubility (µg/mL)Fold Increase
Pure Psoralen--~101
Solid DispersionPVP K301:5~15015
Solid DispersionSoluplus®1:10~35035

Table 2: Solubility Enhancement of Scoparone via Cyclodextrin Inclusion Complex

FormulationCyclodextrinMolar RatioSolubility (mg/mL)Fold Increase
Pure Scoparone--0.081
Inclusion ComplexHP-β-CD1:11.215
Inclusion ComplexSBE-β-CD1:12.531

Table 3: Apparent Solubility of Coumarin-6 in Nanoparticle Formulations

| Formulation | Method | Apparent Solubility (µg/mL) | Fold Increase | | :--- | :--- | :--- | :--- | :--- | | Pure Coumarin-6 | - | <1 | 1 | | Nanoparticles | Emulsion-Solvent Evaporation | ~50 | >50 |

Detailed Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of this compound using a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., for a 1:5 drug-to-polymer ratio).

  • Dissolve the this compound in a minimal amount of a 1:1 mixture of DCM and methanol.

  • Add the PVP K30 to the this compound solution and sonicate until a clear solution is obtained.

  • Evaporate the solvents using a rotary evaporator at 40°C until a thin film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and pulverize it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator.

Characterization:

  • Dissolution Study: Compare the dissolution rate of the solid dispersion to that of the pure drug in a relevant buffer.

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of this compound in the dispersion.[13]

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity of the drug in the formulation.[13]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To check for any interactions between the drug and the polymer.

Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This method is suitable for preparing inclusion complexes in the solid state.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Weigh this compound and HP-β-CD in a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of a 1:1 ethanol/water mixture to form a paste.

  • Slowly add the this compound powder to the paste while continuously triturating.

  • Knead the mixture for 60 minutes, adding small amounts of the ethanol/water mixture as needed to maintain a suitable consistency.

  • Dry the resulting paste in a vacuum oven at 50°C for 24 hours.

  • Pulverize the dried complex into a fine powder.

  • Store the powder in a desiccator.

Characterization:

  • Phase Solubility Studies: To determine the stoichiometry of the complex and the stability constant.[5]

  • Characterization techniques such as DSC, PXRD, and FTIR can also be used to confirm complex formation.

Preparation of this compound Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for formulating polymeric nanoparticles.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 2% w/v) to serve as the aqueous phase (stabilizer).

  • Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.

  • Continue stirring the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a suitable vehicle for in vivo administration or lyophilize for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Using dynamic light scattering (DLS).

  • Encapsulation Efficiency: By quantifying the amount of unencapsulated drug in the supernatant.

  • Morphology: Using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • In Vitro Drug Release: To determine the release profile of this compound from the nanoparticles.

Visualizations

Signaling Pathway

Geiparvarin_PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Bad Bad AKT->Bad Inhibits (via phosphorylation) Cell_Survival Cell Survival AKT->Cell_Survival Promotes This compound This compound This compound->AKT Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory effect of this compound leading to apoptosis.

Experimental Workflows

Solid_Dispersion_Workflow cluster_prep Preparation Start Weigh this compound & Polymer Dissolve Dissolve in Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotovap) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Pulverize Pulverize Dry->Pulverize End Solid Dispersion Powder Pulverize->End

Caption: Experimental workflow for solid dispersion preparation by solvent evaporation.

Cyclodextrin_Workflow cluster_prep Preparation Start Weigh this compound & Cyclodextrin Paste Form Cyclodextrin Paste Start->Paste Knead Knead with This compound Paste->Knead Dry Vacuum Drying Knead->Dry Pulverize Pulverize Dry->Pulverize End Inclusion Complex Powder Pulverize->End

Caption: Experimental workflow for cyclodextrin inclusion complex preparation by kneading.

Nanoparticle_Workflow cluster_prep Preparation Organic_Phase Dissolve this compound & PLGA in DCM Emulsify Form o/w Emulsion (Sonication) Organic_Phase->Emulsify Aqueous_Phase Prepare PVA Solution Aqueous_Phase->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Centrifuge Collect & Wash Nanoparticles Evaporate->Centrifuge End Nanoparticle Suspension Centrifuge->End

Caption: Experimental workflow for nanoparticle formulation by emulsion-solvent evaporation.

References

Technical Support Center: Overcoming Geiparvarin Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Geiparvarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming this compound resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a natural coumarin, exhibits anti-cancer activity through multiple mechanisms. Its primary modes of action include the disruption of microtubule formation, inhibition of the PI3K/AKT signaling pathway, and downregulation of COX2 expression. By interfering with these critical cellular processes, this compound can induce cell cycle arrest and apoptosis in cancer cells.

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to this compound, like other coumarin-based anti-cancer agents, can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]

  • Alterations in Microtubule Dynamics: Mutations in tubulin genes or changes in the expression of tubulin isotypes and microtubule-associated proteins can render the microtubules less sensitive to disruption by this compound.[2][3]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways, such as the MAPK/ERK pathway, can compensate for the inhibition of the PI3K/AKT pathway by this compound, promoting cell survival and proliferation.

  • Target Modification: Alterations in the binding site of this compound on its target proteins can reduce the drug's binding affinity and inhibitory effect.

Q3: Are there known synergistic drug combinations with this compound to overcome resistance?

While specific synergistic combinations with this compound are still under investigation, combination therapy is a promising strategy.[4] Based on its mechanisms of action, potential synergistic partners could include:

  • P-glycoprotein Inhibitors: To counteract drug efflux-mediated resistance.

  • Inhibitors of other Pro-Survival Pathways: Such as MEK or ERK inhibitors, to block compensatory signaling.

  • Other Chemotherapeutic Agents: Combining this compound with drugs that have different mechanisms of action may enhance overall efficacy and reduce the likelihood of resistance.

Troubleshooting Guides

Issue 1: Decreased Cytotoxicity of this compound in a Previously Sensitive Cell Line
Possible Cause Troubleshooting Steps
Development of acquired resistance.1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of this compound in the suspected resistant cell line with the parental, sensitive cell line. A significant increase in IC50 indicates resistance. 2. Investigate Efflux Pump Overexpression: Use Western blotting or qPCR to assess the expression levels of P-glycoprotein (ABCB1). 3. Assess Microtubule Alterations: Sequence tubulin genes for mutations and analyze isotype expression via qPCR or proteomics. 4. Evaluate Signaling Pathway Activation: Use Western blotting to check for increased phosphorylation of key proteins in alternative survival pathways (e.g., p-ERK).
Drug degradation.1. Check Drug Stock: Ensure the this compound stock solution is properly stored and has not expired. Prepare a fresh stock solution and repeat the experiment.
Cell line contamination or misidentification.1. Authenticate Cell Line: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
Issue 2: High Intrinsic Resistance to this compound in a New Cancer Cell Line
Possible Cause Troubleshooting Steps
High basal expression of efflux pumps.1. Measure P-gp Expression: Quantify P-glycoprotein levels using Western blot or qPCR. 2. Test P-gp Inhibition: Co-treat the cells with this compound and a known P-gp inhibitor (e.g., Verapamil) to see if sensitivity is restored.
Pre-existing alterations in target pathways.1. Profile Key Pathways: Analyze the baseline status of the PI3K/AKT pathway and microtubule-associated proteins to identify any mutations or expression changes that could confer resistance.
Cell line is not dependent on the pathways targeted by this compound.1. Explore Alternative Treatments: Consider testing other anti-cancer agents with different mechanisms of action.

Data Presentation

Table 1: Cytotoxic Activity of this compound and its Analogs in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its synthetic analogs, demonstrating their varied efficacy across different human cancer cell lines. This data can help in selecting appropriate cell lines for further studies and provides a baseline for sensitivity.

CompoundCell LineCancer TypeIC50 (µM)
This compound Analog 4bMurine and Human Tumor Cell LinesVariousComparable to this compound
This compound Analog 13HeLaCervical Cancer8.0 (±0.38)
Coumarin Derivative 4HL60Promyelocytic Leukemia8.09
Coumarin Derivative 8bHepG2Hepatocellular Carcinoma13.14
Coumarin-Cinnamic Acid Hybrid 4kMCF-7Breast Cancer4.98
Coumarin-Cinnamic Acid Hybrid 6cMCF-7Breast Cancer5.85

Data compiled from multiple sources.[3][5]

Table 2: Hypothetical IC50 Values for this compound in Sensitive vs. Resistant Cell Lines

This table illustrates how to present data when comparing a parental, sensitive cell line to a newly developed this compound-resistant subline. A significant fold-change in the IC50 value is a key indicator of acquired resistance.

Cell LineTreatmentIC50 (µM)Fold Change in Resistance
Parental (Sensitive)This compound2.5-
Resistant SublineThis compound25.010

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50 value.

  • Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, double the concentration of this compound in the culture medium.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months. The cells that survive and proliferate at higher concentrations are selected as the resistant population.

  • Characterize the Resistant Line: After establishing a cell line that can tolerate significantly higher concentrations of this compound (e.g., 10-fold the initial IC50), perform a new dose-response assay to quantify the level of resistance. The resistant cell line should be maintained in a medium containing a maintenance dose of this compound.

Protocol 2: Assessing this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps for a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the IC50 value.

Materials:

  • Parental and/or resistant cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.

Mandatory Visualizations

Geiparvarin_Resistance_Workflow start Start: Decreased This compound Efficacy confirm_resistance Confirm Resistance (IC50 Assay) start->confirm_resistance investigate_mechanisms Investigate Mechanisms confirm_resistance->investigate_mechanisms efflux Increased Drug Efflux? (P-gp Expression) investigate_mechanisms->efflux Yes target_alt Target Alteration? (Tubulin Sequencing) investigate_mechanisms->target_alt Yes pathway_act Pathway Activation? (Western Blot for p-ERK) investigate_mechanisms->pathway_act Yes strategy Develop Overcoming Strategy efflux->strategy target_alt->strategy pathway_act->strategy pgp_inhibitor Co-treat with P-gp Inhibitor strategy->pgp_inhibitor combo_therapy Combination Therapy (e.g., MEK inhibitor) strategy->combo_therapy new_analog Test this compound Analogs strategy->new_analog

Caption: Troubleshooting workflow for investigating and overcoming this compound resistance.

Geiparvarin_Signaling_Pathway This compound This compound Microtubules Microtubules This compound->Microtubules targets PI3K PI3K This compound->PI3K inhibits COX2 COX2 This compound->COX2 downregulates Disruption Disruption of Polymerization Microtubules->Disruption AKT AKT PI3K->AKT CellCycleArrest Cell Cycle Arrest AKT->CellCycleArrest Disruption->CellCycleArrest Inhibition_PI3K Inhibition Inhibition_COX2 Inhibition Apoptosis Apoptosis Inhibition_COX2->Apoptosis CellCycleArrest->Apoptosis Experimental_Workflow_IC50 start Start: Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere treat Treat with Serial Dilutions of this compound adhere->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Read Absorbance solubilize->read analyze Analyze Data and Calculate IC50 read->analyze

References

Geiparvarin Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Geiparvarin dosage for cytotoxicity assays. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a naturally occurring coumarin isolated from the leaves of Geijera parviflora. It exhibits anticancer properties through at least two primary mechanisms:

  • Microtubule Destabilization: this compound and its analogues interfere with microtubule polymerization, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis (cell death). This action is thought to occur through a competitive inhibition mechanism at the taxol binding site on tubulin.

  • COX-2 Downregulation: this compound has been shown to significantly reduce the expression of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and involved in inflammation, angiogenesis (the formation of new blood vessels), and tumor growth.[1] By inhibiting COX-2, this compound can suppress these pro-tumorigenic processes.

Q2: How should I prepare and store a this compound stock solution?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in cell culture medium, ensuring the final DMSO concentration in the cell culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

Q3: What are the typical concentration ranges and incubation times for this compound in a cytotoxicity assay?

The optimal concentration range and incubation time for this compound are cell-line dependent. Based on published data, a starting point for concentration ranges could be from 0.1 µM to 100 µM. Incubation times typically range from 24 to 72 hours.[3] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q4: Can this compound interfere with the MTT assay?

While not extensively reported for this compound specifically, some compounds can interfere with the MTT assay by directly reducing the MTT reagent or by altering the metabolic activity of the cells in a way that does not correlate with viability. It is always advisable to include proper controls and, if inconsistent results are observed, to validate findings with an alternative cytotoxicity assay, such as the LDH assay or a dye-exclusion method like Trypan Blue.

Experimental Protocols

MTT Assay for this compound Cytotoxicity

This protocol provides a general framework for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Human cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only for background measurement).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Table 1: Summary of this compound and its Analogues' IC50 Values in Various Cancer Cell Lines.

Compound/AnalogueCell LineIncubation Time (h)IC50 (µM)Reference
This compoundLoVo (human colon carcinoma)Not SpecifiedComparable to prototype[4]
This compound Analogue (V)HL-60 (promyelocytic leukemia)720.5 ± 0.02[5]
This compound Analogue (4)HL-60 (promyelocytic leukemia)488.09[6]
This compound Analogue (8b)HepG2 (liver carcinoma)4813.14[6]
This compound Analogue (4k)MCF-7 (breast cancer)Not Specified4.98[5]
This compound Analogue (6c)MCF-7 (breast cancer)Not Specified5.85[5]
This compound Analogue (6e)HepG2 (liver carcinoma)Not Specified1.88[7]
This compound Analogue (6f)HepG2 (liver carcinoma)Not Specified4.14[7]

Mandatory Visualizations

Signaling Pathways

Geiparvarin_Microtubule_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to JNK JNK Activation MitoticArrest->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Promotes

Caption: this compound's microtubule disruption pathway leading to apoptosis.

Geiparvarin_COX2_Pathway This compound This compound COX2 COX-2 Expression This compound->COX2 Downregulates PGE2 Prostaglandin E2 (PGE2) Production COX2->PGE2 NFkB NF-κB Activation PGE2->NFkB Activates TumorGrowth Tumor Growth PGE2->TumorGrowth Promotes VEGF VEGF Expression NFkB->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Angiogenesis->TumorGrowth

Caption: this compound's inhibition of the COX-2 signaling pathway.

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture Seeding 2. Seed cells in 96-well plate CellCulture->Seeding GeiparvarinPrep 3. Prepare this compound dilutions Seeding->GeiparvarinPrep Treatment 4. Treat cells and incubate GeiparvarinPrep->Treatment MTT 5. Add MTT reagent Treatment->MTT Solubilization 6. Solubilize formazan MTT->Solubilization Readout 7. Measure absorbance Solubilization->Readout Analysis 8. Calculate IC50 Readout->Analysis

Caption: Workflow for a typical this compound cytotoxicity assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Mix gently before and during plating.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
This compound precipitation.Ensure the DMSO stock is fully dissolved before diluting in medium. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution.
Low signal or low cytotoxicity observed Sub-optimal this compound concentration.Perform a wider dose-response curve, including higher concentrations.
Insufficient incubation time.Increase the incubation time (e.g., up to 72 hours) to allow for the cytotoxic effects to manifest.
Low cell number.Optimize the initial cell seeding density. Too few cells will result in a low signal-to-noise ratio.
High background absorbance Contamination of culture medium or reagents.Use fresh, sterile reagents. Check cultures for any signs of microbial contamination.
Interference from this compound.Run a control with this compound in cell-free medium to check for direct reduction of MTT. If interference is observed, consider an alternative cytotoxicity assay.
Inconsistent IC50 values across experiments Variation in cell passage number or health.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before seeding.
Inconsistent incubation conditions.Maintain consistent temperature, CO₂, and humidity in the incubator.
This compound stock degradation.Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store protected from light.

References

troubleshooting Geiparvarin synthesis yield issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Geiparvarin. The information is presented in a question-and-answer format to directly address potential challenges and yield-related issues.

Troubleshooting Guides

Low yield is a common issue in multi-step organic syntheses. This section provides a structured approach to troubleshooting common problems encountered during this compound synthesis.

Experimental Workflow for this compound Synthesis

The synthesis of this compound involves two key fragments: a 7-hydroxycoumarin derivative and a 3(2H)-furanone moiety, which are coupled to form the final product. The following diagram illustrates a general workflow.

This compound Synthesis Workflow A Starting Materials (e.g., Resorcinol, Ethyl Acetoacetate) B Pechmann Condensation (Coumarin Formation) A->B Acid catalyst C Protection of Hydroxyl Group B->C F Coupling Reaction C->F D Starting Materials (for Furanone Synthesis) E Furanone Ring Synthesis D->E E->F G Deprotection F->G H Purification G->H I This compound H->I

Caption: A generalized workflow for the synthesis of this compound, highlighting the key stages of coumarin and furanone synthesis followed by coupling and purification.

Issue 1: Low Yield in Pechmann Condensation (Coumarin Formation)

Question: My Pechmann condensation of resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin is resulting in a low yield. What are the potential causes and solutions?

Answer:

Low yields in the Pechmann condensation can arise from several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Inadequate Catalyst Activity Ensure the acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15) is fresh and of the correct concentration. For solid catalysts, ensure proper activation and surface area.
Suboptimal Reaction Temperature The reaction is typically heated. Ensure the temperature is maintained consistently within the optimal range (e.g., 110°C for Amberlyst-15 catalysis).[1]
Incorrect Stoichiometry Use a slight excess of the β-ketoester (ethyl acetoacetate) to drive the reaction to completion. A common molar ratio is 1:1.1 of resorcinol to ethyl acetoacetate.[1]
Presence of Water The reaction is sensitive to water, which can hydrolyze the ester and deactivate the catalyst. Use anhydrous reagents and glassware.
Side Product Formation At high temperatures, side reactions such as sulfonation of the aromatic ring can occur with sulfuric acid. Consider using a milder, solid acid catalyst.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more catalyst or extending the reaction time.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin

  • Combine resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol) in a round-bottom flask.

  • Add the acid catalyst (e.g., 10 mol% Amberlyst-15).[1]

  • Heat the reaction mixture in an oil bath at 110°C with stirring.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Issue 2: Low Yield in 3(2H)-Furanone Synthesis

Question: I am struggling with the synthesis of the 3(2H)-furanone ring. What are the common pitfalls and how can I improve the yield?

Answer:

The synthesis of substituted 3(2H)-furanones can be challenging. Below are common issues and their solutions.

Potential Cause Troubleshooting Steps
Unstable Intermediates Some intermediates in furanone synthesis can be unstable. It is often best to use them immediately in the next step without prolonged storage.
Inefficient Cyclization The cyclization step is critical. Ensure the correct catalyst (e.g., acid or base) and reaction conditions are used. For example, a base-induced intramolecular cyclization of specific sulfonium salts can yield 5-aryl-3(2H)-furanones efficiently.[2]
Side Reactions Depending on the synthetic route, side reactions such as polymerization or decomposition can occur. Careful control of temperature and reaction time is crucial.
Purification Losses 3(2H)-furanones can be sensitive to purification conditions. Column chromatography on silica gel may lead to degradation for some derivatives. Consider alternative purification methods like crystallization if possible.

Experimental Protocol: General Synthesis of a 5-Aryl-3(2H)-Furanone

This is a general example; specific substrates will require optimization.

  • Prepare the (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salt precursor.

  • Dissolve the sulfonium salt in an appropriate solvent.

  • Add a base (e.g., a non-nucleophilic organic base) to induce intramolecular cyclization. The reaction is often rapid (within 10 minutes).[2]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or crystallization.

Issue 3: Inefficient Coupling of Coumarin and Furanone Moieties

Question: The coupling reaction between my protected 7-hydroxycoumarin derivative and the 3(2H)-furanone moiety is giving a low yield of this compound. What can I do?

Answer:

The ether linkage formation is a critical step. Below are potential issues and troubleshooting strategies.

Potential Cause Troubleshooting Steps
Poor Nucleophilicity/Electrophilicity Ensure the hydroxyl group of the coumarin is deprotonated to form a good nucleophile (e.g., using a suitable base like NaH or K₂CO₃). The furanone moiety must have a good leaving group for the substitution reaction.
Steric Hindrance The protecting group on the coumarin's hydroxyl group might be too bulky, hindering the reaction. Consider using a smaller protecting group.
Suboptimal Solvent The choice of solvent is crucial. A polar aprotic solvent like DMF or acetonitrile is often used to facilitate SN2 reactions.
Decomposition of Reactants The reactants might be sensitive to the reaction conditions. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Side Product Formation Elimination reactions can compete with the desired substitution. Using milder reaction conditions (e.g., lower temperature) might favor the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound exhibits its anticancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) in tumor cells.[1][3] Additionally, it acts as a microtubule-disrupting agent, interfering with the formation of the mitotic spindle, which is essential for cell division.[4] this compound has also been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4]

Signaling Pathway: this compound-Induced Apoptosis

Geiparvarin_Apoptosis This compound This compound Microtubules Microtubule Disruption This compound->Microtubules PI3K_AKT PI3K/AKT Pathway Inhibition This compound->PI3K_AKT CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis PI3K_AKT->Apoptosis CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->Apoptosis

Caption: this compound induces apoptosis through microtubule disruption and inhibition of the PI3K/AKT signaling pathway.

Signaling Pathway: PI3K/AKT Inhibition by this compound

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream activates This compound This compound This compound->Inhibition Inhibition->PI3K

Caption: this compound inhibits the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

Q2: What are some common impurities I might encounter in my final this compound product?

A2: Impurities in the final product can originate from starting materials, reagents, intermediates, or side reactions. Potential impurities in this compound synthesis could include:

  • Unreacted starting materials: Incomplete reactions can lead to the presence of the protected coumarin or the furanone derivative in the final product.

  • Byproducts from side reactions: For instance, in the Pechmann condensation, sulfonation products can form if using sulfuric acid under harsh conditions. During the coupling reaction, elimination byproducts might be generated.

  • Reagents and catalysts: Traces of catalysts or reagents used in the various steps might be carried through to the final product if purification is not thorough.

  • Degradation products: this compound, like many organic molecules, might be sensitive to light, heat, or pH, leading to degradation over time.

Q3: How can I best purify my final this compound product?

A3: Purification of the final product is crucial to obtain high-purity this compound. A combination of techniques is often most effective:

  • Aqueous Workup: After the final deprotection step, an aqueous workup is typically performed to remove water-soluble impurities and any remaining acids or bases.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for separating the desired product from unreacted starting materials and byproducts. A gradient of solvents, such as hexane and ethyl acetate, is commonly used.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material. This can also help in obtaining a specific polymorph if that is a consideration.

Logical Relationship for Purification Strategy

Purification_Strategy Crude Crude this compound Workup Aqueous Workup Crude->Workup Remove water-soluble impurities Chromatography Column Chromatography Workup->Chromatography Separate by polarity Crystallization Crystallization Chromatography->Crystallization High purity & specific polymorph Pure Pure this compound Chromatography->Pure If crystallization is not feasible Crystallization->Pure

Caption: A typical purification strategy for this compound, starting from the crude product.

References

Geiparvarin stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Geiparvarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural coumarin derivative isolated from the leaves of Geijera parviflora.[1][2] Its primary anti-cancer mechanisms of action are believed to be the disruption of microtubule formation and the induction of apoptosis (programmed cell death).[1][3][4][5] It has also been reported to inhibit monoamine oxidase B (MAO-B).

Q2: In which cell lines has this compound shown cytotoxic or cytostatic activity?

This compound and its analogues have demonstrated growth inhibitory activity against a panel of human tumor cell lines, including but not limited to, colon carcinoma (LoVo), and various murine and human tumor cell lines.[6]

Q3: What is the recommended solvent for dissolving this compound?

Q4: Are there known stability issues with this compound in cell culture media?

There is limited direct public information on the stability of this compound in cell culture media. However, the stability of any compound in an aqueous and complex environment like cell culture media can be influenced by factors such as pH, temperature, light exposure, and interactions with media components.[7][8] Researchers should empirically determine the stability of this compound under their specific experimental conditions.

Q5: How can I assess the stability of this compound in my cell culture medium?

You can assess the stability of this compound by incubating it in your cell culture medium at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The concentration of the remaining compound at each time point can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9][10] A detailed protocol is provided in the "Experimental Protocols" section.

Q6: What are the known signaling pathways affected by this compound?

This compound's cytotoxic effects are linked to its ability to interfere with microtubule dynamics, which can lead to cell cycle arrest and apoptosis.[5][11] Some derivatives of this compound have been shown to mediate their cytotoxicity via inhibition of the PI3K/AKT signaling pathway.[1] this compound and its analogues are also known to induce apoptosis, which may or may not be mediated by the activation of caspase-3.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected cytotoxicity Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.Perform a stability study of this compound in your specific cell culture medium at 37°C. If degradation is observed, consider refreshing the medium with freshly prepared this compound at regular intervals.
Solubility Issues: this compound may not be fully dissolved in the cell culture medium, leading to a lower effective concentration.Ensure the stock solution is fully dissolved before diluting into the medium. Visually inspect the final working solution for any precipitation. Consider a brief sonication of the stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum and be consistent across all experiments.
Binding to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or tubes, reducing its bioavailability to the cells.[9]Use low-binding plasticware for your experiments. You can also pre-incubate the plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay.
High variability between replicate wells Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in the response to the compound.Ensure proper cell counting and mixing techniques to achieve a uniform cell suspension before seeding.
Edge Effects: Wells on the perimeter of the plate may experience different environmental conditions (e.g., evaporation), leading to altered cell growth and drug response.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity.
Unexpected morphological changes in cells Solvent Toxicity: The concentration of the solvent used to dissolve this compound (e.g., DMSO) may be too high, causing cellular stress.Prepare a vehicle control with the same final concentration of the solvent to assess its effect on the cells. Aim for a final solvent concentration of less than 0.5%.
Off-target Effects: this compound may have additional biological activities beyond its known mechanisms.Review the literature for other reported activities of this compound. Consider performing additional assays to investigate other potential cellular targets or pathways.

Quantitative Data

Table 1: Growth Inhibitory Activity of this compound and its Analogues

CompoundCell LineIC50 (µM)Reference
This compound Analogue (Compound 4)HL608.09[1]
This compound Analogue (Compound 8b)HepG213.14[1]
This compound Analogue (Compound 4k)MCF-74.98[1]
This compound Analogue (Compound 6c)MCF-75.85[1]
This compound Analogue (Derivative V)HL600.5 ± 0.02[1]

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC or LC-MS/MS.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile, low-binding microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS/MS system

  • Appropriate mobile phases and column for analysis

  • Acetonitrile or other suitable organic solvent for quenching and extraction

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Spike the Medium: Dilute the this compound stock solution into the pre-warmed cell culture medium to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the this compound-spiked medium into sterile, low-binding tubes or a 96-well plate. Place the samples in a 37°C incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the medium.

  • Quench and Extract: Immediately quench any potential enzymatic degradation and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) at a 1:2 or 1:3 ratio (medium:solvent). Vortex briefly.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis.

  • Quantification: Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life in the medium.

Visualizations

Logical Workflow for Troubleshooting this compound Stability Issues

G A Inconsistent/Low Cytotoxicity Observed B Hypothesis: Compound Instability A->B C Hypothesis: Solubility Issue A->C D Hypothesis: Binding to Plasticware A->D E Perform Stability Assay (HPLC/LC-MS) B->E I Check Stock Solution for Precipitation C->I M Use Low-Binding Plates D->M F Significant Degradation? E->F G Refresh Medium Periodically F->G Yes H No Significant Degradation F->H No N Re-evaluate Cytotoxicity G->N H->C J Precipitation Observed? I->J K Optimize Solubilization (e.g., Sonication) J->K Yes L No Precipitation J->L No K->N L->D M->N

Caption: Troubleshooting workflow for this compound stability.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Disruption Apoptosis Apoptosis This compound->Apoptosis Induction PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibition (derivatives) CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle CellCycle->Apoptosis Caspase_Cascade Caspase Activation Apoptosis->Caspase_Cascade PI3K_AKT->Apoptosis Survival Signal

Caption: this compound's proposed mechanism of action.

Experimental Workflow for Assessing this compound Stability

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result A Prepare this compound Stock Solution B Spike Cell Culture Medium A->B C Incubate at 37°C B->C D Collect Aliquots at Time Points C->D E Quench & Extract D->E F Centrifuge E->F G Analyze by HPLC/LC-MS/MS F->G H Determine Stability Profile & Half-life G->H

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Refining Protocols for Geiparvarin Analogue Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the synthesis of Geiparvarin analogues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the coumarin core of this compound analogues?

A1: The primary methods for synthesizing the 7-hydroxycoumarin scaffold are the Pechmann condensation and the Perkin reaction. The Pechmann condensation involves the reaction of a phenol (like resorcinol) with a β-ketoester under acidic conditions and is often favored for its simplicity and good yields.[1][2][3] The Perkin reaction offers an alternative route.[4] For introducing the alkenyloxy side chain, Williamson ether synthesis is a common approach, involving the alkylation of the 7-hydroxyl group of the coumarin.[5]

Q2: I am having trouble with the Pechmann condensation for my 7-hydroxycoumarin synthesis. What are some common issues and solutions?

A2: Low yields in Pechmann condensations can be due to several factors. One common issue is the choice of acid catalyst and reaction conditions. While strong acids like sulfuric acid are traditionally used, they can lead to side product formation.[1] Consider using solid acid catalysts, which can offer improved yields and easier workup.[1][6] Reaction temperature and time are also critical; ensure the temperature is high enough to drive the reaction to completion but not so high as to cause decomposition.[7] Foaming and solidification of the reaction mixture can also be problematic; the addition of a nitro-aromatic hydrocarbon like nitrobenzene can help mitigate these issues.[7]

Q3: What are the key methods for synthesizing the 3(2H)-furanone ring of this compound analogues?

A3: A versatile method for constructing the 3(2H)-furanone ring is the palladium-catalyzed reaction of α-ethynyl tertiary alcohols with acyl halides.[8] Another approach involves the elaboration of isoxazole derivatives. Palladium-catalyzed cross-coupling reactions of 4-tosyl-2(5H)-furanone with boronic acids also provide an efficient route to 4-substituted 2(5H)-furanones.[9]

Q4: My palladium-catalyzed synthesis of the 3(2H)-furanone is giving low yields. What should I troubleshoot?

A4: Low yields in palladium-catalyzed reactions can often be attributed to the catalyst system, solvent, base, or temperature. Ensure your palladium catalyst is active and consider screening different ligands. The choice of solvent and base is also crucial and can significantly impact the reaction outcome.[10][11] For instance, in Suzuki-Miyaura couplings, a mixture of THF and water with a base like potassium fluoride has been shown to be effective.[9] Catalyst loading is another parameter to optimize; while 5 mol% is a common starting point, lower loadings can sometimes be effective with longer reaction times.[9] Also, be mindful of potential side reactions inherent to the specific cross-coupling reaction you are employing (e.g., Heck, Suzuki).[12][13][14]

Q5: What are some common challenges encountered during the purification of this compound analogues?

A5: Purification of coumarin and furanone derivatives can be challenging due to their polarity and potential for isomerization. Column chromatography on silica gel is a standard method.[15] Common solvent systems include ethyl acetate/hexane and dichloromethane/methanol gradients.[16][17] Recrystallization is another effective purification technique. For coumarin derivatives, mixed solvent systems like aqueous ethanol or aqueous methanol can yield high-purity crystals.[4][18] The optimal solvent ratio will depend on the specific analogue.

Troubleshooting Guides

Low Yield in the Synthesis of 7-(Alkenyloxy)coumarin
Potential Cause Troubleshooting Suggestion
Incomplete reaction in Pechmann condensation Optimize reaction temperature and time. Consider using a more effective acid catalyst, such as a solid acid catalyst, to improve conversion.[1][6]
Side reactions in Williamson ether synthesis Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent. Use a non-nucleophilic base to avoid competing reactions.
Decomposition of starting materials or product Monitor the reaction temperature closely. If using harsh acidic conditions, consider milder alternatives.
Inefficient purification Optimize the solvent system for column chromatography or the solvent mixture for recrystallization to minimize product loss.[4][18]
Poor Yield in the Palladium-Catalyzed Synthesis of the 3(2H)-Furanone Ring
Potential Cause Troubleshooting Suggestion
Inactive catalyst Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable and easier to handle.
Suboptimal reaction conditions Screen different solvents, bases, and reaction temperatures. The choice of these parameters is highly dependent on the specific substrates and coupling partners.[10][11]
Ligand dissociation or degradation Select a robust ligand that is stable under the reaction conditions. Phosphine-based ligands are common, but N-heterocyclic carbenes (NHCs) can also be effective.
Presence of impurities in starting materials Ensure the purity of your starting materials, as impurities can poison the catalyst.
Homocoupling of boronic acids (in Suzuki reactions) Adjust the stoichiometry of the reactants and ensure slow addition of the boronic acid.

Experimental Protocols

General Protocol for Pechmann Condensation
  • To a stirred solution of the phenol (1 equivalent) in a suitable solvent (e.g., ethanol), add the β-ketoester (1.1 equivalents).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a solid acid catalyst.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., aqueous ethanol).[4]

General Protocol for Palladium-Catalyzed Suzuki Coupling
  • To a reaction vessel, add the aryl halide (1 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Tubulin Polymerization Assay

This assay is used to determine the effect of this compound analogues on microtubule formation.

  • Reconstitute purified tubulin in a general tubulin buffer.[19]

  • Prepare a reaction mixture containing the tubulin solution, GTP, and the this compound analogue at the desired concentration.

  • Incubate the reaction mixture at 37 °C to initiate polymerization.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.[20]

  • Compare the polymerization curve of the sample containing the this compound analogue to a control sample without the compound to determine its inhibitory or enhancing effect.[21][22]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Conc. H₂SO₄None1200.5~45[7]
Amberlyst-15None110-up to 95[23]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsNone--High[6]
Conc. H₂SO₄EthanolReflux--[4]
Table 2: Conditions for Palladium-Catalyzed Synthesis of 4-Substituted 2(5H)-Furanones
Palladium CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
PdCl₂(PPh₃)₂PPh₃KFTHF/H₂O60up to 95[9]
Pd(OAc)₂-K₂CO₃Dioxane80up to 94[10][11]
Pd(acac)₂-K₂CO₃Dioxane8063[10][11]

Mandatory Visualization

Geiparvarin_Synthesis_Workflow cluster_coumarin Coumarin Moiety Synthesis cluster_furanone 3(2H)-Furanone Moiety Synthesis Phenol Phenol (e.g., Resorcinol) Pechmann Pechmann Condensation Phenol->Pechmann BetaKetoester β-Ketoester BetaKetoester->Pechmann Hydroxycoumarin 7-Hydroxycoumarin Pechmann->Hydroxycoumarin Williamson Williamson Ether Synthesis Hydroxycoumarin->Williamson AlkenylHalide Alkenyl Halide AlkenylHalide->Williamson CoumarinMoiety 7-(Alkenyloxy)coumarin Williamson->CoumarinMoiety Coupling Coupling Reaction (e.g., Suzuki, Heck) CoumarinMoiety->Coupling EthynylAlcohol α-Ethynyl Tertiary Alcohol PdCatalysis Palladium-Catalyzed Cyclization EthynylAlcohol->PdCatalysis AcylHalide Acyl Halide AcylHalide->PdCatalysis FuranoneMoiety 3(2H)-Furanone PdCatalysis->FuranoneMoiety FuranoneMoiety->Coupling GeiparvarinAnalogue This compound Analogue Coupling->GeiparvarinAnalogue Microtubule_Disruption_Pathway cluster_effects Cellular Effects This compound This compound Analogue Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Tubulin Disruption Disruption of Microtubule Dynamics This compound->Disruption Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Depolymerization->Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Technical Support Center: Geiparvarin In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Geiparvarin in in vivo models. Given the limited public data on this compound's specific in vivo formulation, this guide addresses common challenges associated with the delivery of poorly soluble coumarin-based compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
Precipitation of this compound in formulation Poor solubility of this compound in the chosen vehicle.1. Optimize Co-solvent System: Experiment with different ratios of co-solvents. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG 300/400, and Tween 80 in saline or PBS.[1][2] 2. Sonication: Use a bath sonicator to aid in the dissolution of the compound in the vehicle. 3. pH Adjustment: If the compound has ionizable groups, carefully adjust the pH of the vehicle to improve solubility.
Low or inconsistent tumor growth inhibition 1. Poor bioavailability of this compound. 2. Rapid metabolism or clearance of the compound. 3. Sub-optimal dosing regimen.1. Enhance Bioavailability: Consider formulating this compound in a lipid-based delivery system like a self-emulsifying drug delivery system (SEDDS) or encapsulating it in nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve absorption and circulation time.[3][4][5] 2. Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your model to inform dosing frequency. 3. Dose-Escalation Study: Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose.
Toxicity or adverse effects in animal models 1. Vehicle toxicity. 2. Off-target effects of this compound. 3. High peak plasma concentrations.1. Vehicle Control Group: Always include a vehicle-only control group to assess the toxicity of the formulation itself.[2] 2. Reduce Co-solvent Concentration: Minimize the concentration of organic co-solvents like DMSO to the lowest effective percentage.[1] 3. Alternative Formulation: Explore less toxic formulation strategies such as encapsulation in biodegradable polymers or lipid nanoparticles.[3][4] 4. Adjust Dosing Schedule: Consider more frequent, lower doses to maintain therapeutic levels while avoiding high peak concentrations.
Difficulty in administering the formulation High viscosity of the vehicle.1. Gently warm the formulation: Before administration to reduce viscosity. 2. Use a larger gauge needle: For injections, if appropriate for the administration route and animal welfare guidelines. 3. Adjust vehicle composition: Reduce the concentration of high-viscosity components like PEG.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a vehicle to dissolve this compound for in vivo studies?

A common vehicle for initial studies with poorly soluble compounds is a ternary system of a solubilizing agent, a surfactant, and an aqueous carrier. A frequently used combination is DMSO, Tween 80 (or Cremophor EL), and saline or PBS.[1] It is critical to start with a low percentage of DMSO and optimize the ratios to ensure complete dissolution without causing toxicity.

Q2: How can I improve the bioavailability of this compound?

Improving the bioavailability of poorly soluble drugs like this compound is a key challenge.[6][7] Strategies include:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate.[8]

  • Lipid-Based Formulations: Formulations such as liposomes or nanoemulsions can improve absorption, particularly through the lymphatic system, which can reduce first-pass metabolism.[5][9]

  • Polymeric Nanoparticles: Encapsulation in biodegradable polymers can protect the drug from degradation and provide controlled release.[10]

Q3: What are the recommended routes of administration for this compound in animal models?

The choice of administration route depends on the experimental goals. Common routes for anticancer drug screening include:

  • Intraperitoneal (IP) injection: Allows for systemic exposure and is often used for initial efficacy studies.

  • Intravenous (IV) injection: Provides 100% bioavailability but requires careful formulation to avoid precipitation in the bloodstream.[1]

  • Oral gavage (PO): Relevant for drugs intended for oral administration in humans, but bioavailability may be low for poorly soluble compounds.

  • Subcutaneous (SC) injection: Can provide a slower release and more sustained exposure.

Q4: How should I design my in vivo efficacy study for this compound?

A typical in vivo efficacy study for an anticancer agent involves several key steps:[11][12][13]

  • Model Selection: Choose an appropriate tumor model, such as a human tumor cell line xenograft in immunodeficient mice.[12]

  • Group Allocation: Include a control group (vehicle only), a positive control group (a known anticancer drug, if available), and several this compound treatment groups at different doses.

  • Treatment Schedule: Administer the treatment for a defined period, monitoring tumor growth and animal health regularly.

  • Endpoint Measurement: The primary endpoint is often tumor growth inhibition. Other endpoints can include survival, body weight changes, and analysis of biomarkers.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection

This protocol describes a general method for preparing a co-solvent-based formulation for IP injection in mice. Note: This is a starting point and may require optimization.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile, injectable grade

    • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

    • Tween 80, sterile, injectable grade

    • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Procedure:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add DMSO to dissolve the this compound completely. Vortex or sonicate briefly if necessary. The volume of DMSO should be kept to a minimum, ideally not exceeding 10% of the final injection volume.

    • Add PEG 400 and vortex to mix thoroughly.

    • Add Tween 80 and vortex to ensure a homogenous mixture.

    • Slowly add sterile PBS to the desired final volume while vortexing to prevent precipitation.

    • Visually inspect the final formulation for any precipitation. If precipitation occurs, the formulation is not suitable for injection.

    • Filter the final formulation through a 0.22 µm sterile filter before injection.

Protocol 2: General Workflow for an In Vivo Antitumor Efficacy Study

This protocol outlines the major steps in a typical xenograft mouse model study to evaluate the antitumor efficacy of this compound.[11][14][15]

  • Cell Culture and Implantation:

    • Culture a human cancer cell line known to be sensitive to this compound in vitro.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Implant the cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control as described in Protocol 1.

    • Administer the treatment according to the planned schedule (e.g., daily IP injections for 21 days).

    • Monitor animal health and body weight throughout the study.

  • Tumor Measurement and Endpoint:

    • Measure tumor volume at regular intervals (e.g., twice a week).

    • At the end of the study, euthanize the animals and excise the tumors.

    • Weigh the tumors and perform any planned downstream analyses (e.g., histology, biomarker analysis).

Visualizations

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->AKT Inhibition PTEN PTEN PTEN->PIP3 Experimental_Workflow start Start: In Vitro Sensitivity Confirmed formulation Develop this compound Formulation start->formulation pilot_pk Pilot Pharmacokinetic Study (Optional) formulation->pilot_pk mtd Maximum Tolerated Dose (MTD) Study pilot_pk->mtd xenograft Establish Tumor Xenograft Model mtd->xenograft randomize Randomize Mice into Treatment Groups xenograft->randomize treat Administer Treatment randomize->treat monitor Monitor Tumor Growth & Animal Health treat->monitor monitor->treat Repeat per schedule endpoint Endpoint: Euthanize, Excise & Analyze Tumors monitor->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis

References

Technical Support Center: Navigating Conflicting Results in Geiparvarin Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Geiparvarin research. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variable and sometimes conflicting results observed in studies involving this compound and its analogues.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on the primary mechanism of action for this compound?

A1: The diverse mechanisms of action reported for this compound likely stem from its ability to interact with multiple cellular targets, and its effects can be highly dependent on the specific cancer cell type being investigated. Initial studies proposed that this compound's antiproliferative effects were due to the disruption of microtubule formation[1][2]. However, subsequent research has identified several other potential mechanisms, including:

  • Enzyme Inhibition: this compound has been shown to act as a monoamine oxidase B (MAO-B) inhibitor[1][3]. Some of its novel semi-synthetic derivatives have also demonstrated inhibitory effects on topoisomerase II and VEGFR2[1].

  • Signaling Pathway Modulation: More recent studies have indicated that this compound and its derivatives can mediate their cytotoxic effects through the inhibition of the PI3K/AKT signaling pathway[1]. Furthermore, in osteosarcoma, this compound has been found to inhibit tumor progression by down-regulating COX2 expression[4].

This suggests that this compound's mechanism of action is not singular but rather pleiotropic, with the predominant pathway likely varying between different cellular contexts. Researchers should, therefore, consider the specific molecular profile of their model system when interpreting results.

Q2: Studies report that this compound induces apoptosis, but there's a discrepancy regarding the involvement of caspase-3. Can you clarify this?

A2: Yes, this is a notable point of discussion in the literature. While multiple studies confirm that this compound and its analogues are potent inducers of apoptosis[5][6], a detailed investigation into the apoptotic pathway in HL-60 cells revealed that the observed apoptosis did not seem to be mediated by the activation of caspase-3[5][6]. This is a significant finding, as caspase-3 is a key executioner caspase in many apoptotic pathways. This suggests that this compound may induce apoptosis through a caspase-3-independent pathway in certain cell types. Researchers observing apoptosis in their experiments should consider investigating alternative apoptotic pathways, such as those involving caspase-7 or cathepsins, or caspase-independent mechanisms involving apoptosis-inducing factor (AIF).

Q3: The reported cytotoxic and cytostatic concentrations (IC50/GI50) of this compound and its analogues vary significantly between studies. What could be the reason for this?

A3: The variation in reported IC50 and GI50 values is a common point of confusion and can be attributed to several factors:

  • Structural Modifications: Many published studies utilize synthetic analogues of this compound, not the parent compound. These modifications, even minor ones, can dramatically alter the compound's biological activity[5][7]. For instance, replacing the 3'-methyl group on the alkenyloxy bridge with a hydrogen atom significantly increased the growth inhibitory activity compared to the parent this compound[5][8].

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound and its analogues. For example, one derivative showed a potent GI50 of 0.5 ± 0.02 µM in HL-60 (promyelocytic leukemia) cells, while another had a significant cytotoxic effect against the same cells with an IC50 of 8.09 µM[1].

  • Assay-Specific Parameters: The specific parameters of the cytotoxicity assay used, such as incubation time and the metabolic activity of the cells, can influence the outcome.

It is crucial for researchers to carefully note the specific compound and cell line used in a study when comparing cytotoxicity data.

Troubleshooting Guides

Issue: Inconsistent Cytotoxicity Results in Our this compound Experiments

If you are observing inconsistent IC50 or GI50 values for this compound or its analogues in your experiments, consider the following troubleshooting steps:

  • Verify Compound Identity and Purity: Ensure the chemical structure and purity of your this compound or analogue using methods like NMR and mass spectrometry. Even small impurities or degradation products can alter biological activity.

  • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Misidentified or cross-contaminated cell lines are a common source of irreproducible results.

  • Standardize Experimental Conditions:

    • Cell Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect growth rates and drug sensitivity.

    • Incubation Time: Adhere to a strict incubation time for drug treatment.

    • Serum Concentration: The concentration of serum in the culture medium can affect the bioavailability of the compound. Maintain a consistent serum concentration.

  • Control for Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Issue: Difficulty in Confirming the Mechanism of Action

If your results do not align with a single proposed mechanism of action for this compound, a multi-pronged approach is recommended:

  • Broad-Spectrum Kinase Profiling: To investigate effects on signaling pathways, consider a kinase inhibitor profiling service to identify potential targets in your specific cell model.

  • Microtubule Polymerization Assay: To directly test the effect on microtubule dynamics, perform an in vitro tubulin polymerization assay. This compound and its derivatives have been shown to inhibit microtubule polymerization[2].

  • Caspase Activation Assays: When investigating apoptosis, use a panel of caspase activation assays (e.g., for caspases -3, -7, -8, and -9) to determine which apoptotic pathway is being activated. Remember to consider caspase-independent mechanisms as well.

  • COX2 Expression Analysis: If working with a model where inflammation may play a role, investigate the expression of COX2 via Western blot or qPCR, as this compound has been shown to down-regulate its expression in osteosarcoma[4].

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and Its Analogues in HL-60 Cells

CompoundModificationAssayEndpointValue (µM)Reference
This compound Analogue VModified alkenyloxy bridgeCell GrowthGI500.5 ± 0.02[1]
This compound Analogue 4Coumarin derivative with cinnamic acidCytotoxicityIC508.09[1]

Table 2: Reported Mechanisms of Action for this compound and Its Analogues

Mechanism of ActionExperimental ContextReference
Disruption of Microtubule FormationIn vitro tubulin polymerization assays[1][2]
Monoamine Oxidase B (MAO-B) InhibitionEnzyme inhibition assays[1][3]
Topoisomerase II and VEGFR2 InhibitionIn vitro kinase inhibition assays[1]
PI3K/AKT Pathway InhibitionWestern blot analysis of pathway components[1]
Down-regulation of COX2 ExpressionIn vivo and in vitro studies in osteosarcoma[4]

Experimental Protocols

Key Experiment: Cell Cycle Analysis by Flow Cytometry (as described for this compound analogues in HL-60 cells[5][6])

  • Cell Treatment: Treat HL-60 cells with the desired concentration of this compound or its analogue for the specified time (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the identification of a sub-G1 peak indicative of apoptotic cells.

Key Experiment: In Vitro Tubulin Polymerization Assay (adapted from studies on this compound analogues[2])

  • Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., MES buffer).

  • Assay Setup: In a 96-well plate, mix the tubulin solution with GTP and the this compound compound at various concentrations. Include a positive control (e.g., paclitaxel) and a negative control (vehicle).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization. This compound and its active analogues are expected to inhibit this increase in absorbance.

Visualizations

G cluster_extracellular Extracellular cluster_cellular Cellular Targets & Pathways This compound This compound Microtubules Microtubules This compound->Microtubules Disruption MAO_B MAO-B This compound->MAO_B Inhibition Topo_II Topoisomerase II This compound->Topo_II Inhibition VEGFR2 VEGFR2 This compound->VEGFR2 Inhibition PI3K PI3K This compound->PI3K Inhibition COX2 COX2 This compound->COX2 Down-regulation Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Proliferation_Inhibition Proliferation Inhibition MAO_B->Proliferation_Inhibition Topo_II->Proliferation_Inhibition VEGFR2->Proliferation_Inhibition AKT AKT PI3K->AKT AKT->Proliferation_Inhibition COX2->Proliferation_Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Proliferation_Inhibition->Apoptosis

Caption: Proposed mechanisms of action for this compound.

G cluster_workflow Troubleshooting Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Identity & Purity Start->Check_Compound Check_Cells Authenticate Cell Line & Passage Number Start->Check_Cells Standardize_Protocol Standardize Seeding, Incubation, & Media Start->Standardize_Protocol Re_run_Experiment Re-run Experiment with Controls Check_Compound->Re_run_Experiment Check_Cells->Re_run_Experiment Standardize_Protocol->Re_run_Experiment Consistent_Results Consistent Results Achieved Re_run_Experiment->Consistent_Results Yes Investigate_Mechanism Investigate Alternative Mechanisms Re_run_Experiment->Investigate_Mechanism No Mechanism_A Test for Microtubule Disruption Investigate_Mechanism->Mechanism_A Mechanism_B Profile Kinase Inhibition Investigate_Mechanism->Mechanism_B Mechanism_C Assess Caspase-3 Independent Apoptosis Investigate_Mechanism->Mechanism_C

Caption: Logical workflow for troubleshooting inconsistent this compound results.

References

Validation & Comparative

Geiparvarin Shows Promise in Halting Osteosarcoma Progression in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New research indicates that the natural compound Geiparvarin could be a potent agent in the fight against osteosarcoma, a type of bone cancer that primarily affects children and young adults. Two recent in vivo studies have demonstrated this compound's ability to inhibit tumor growth and metastasis in animal models of osteosarcoma, suggesting its potential as a future therapeutic candidate. These preclinical findings, which point to distinct molecular mechanisms of action, offer a new glimmer of hope for patients with this aggressive cancer.

Osteosarcoma remains a challenging disease to treat, with survival rates for patients with metastatic or recurrent disease stagnating for decades. The quest for novel, more effective therapies is paramount. This compound, a coumarin compound isolated from the Australian plant Geijera parviflora, has emerged as a compound of interest due to its observed anticancer properties.

Inhibition of Tumor Growth and Metastasis

In vivo studies have provided the first concrete evidence of this compound's antitumor efficacy in living organisms. Animal models of osteosarcoma treated with this compound exhibited a significant reduction in both primary tumor growth and the spread of cancer to the lungs, the most common site of metastasis for this disease.[1][2] While detailed quantitative data from these studies are not publicly available, the reported outcomes are a crucial step in validating the therapeutic potential of this natural compound.

Unraveling the Mechanisms of Action

Researchers have identified two primary signaling pathways through which this compound appears to exert its antitumor effects in osteosarcoma:

  • Downregulation of COX-2 Expression: One study revealed that this compound treatment leads to a decrease in the expression of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme that is often overexpressed in various cancers and is known to play a role in inflammation, cell growth, and the formation of new blood vessels that supply tumors. By inhibiting COX-2, this compound may create a less favorable environment for tumor growth and survival.

  • Modulation of the miR-3912-3p/ANGPTL4 Axis: A second line of investigation has shown that this compound can increase the expression of Angiopoietin-like 4 (ANGPTL4) by inhibiting a small regulatory molecule called microRNA-3912-3p.[3] ANGPTL4 is a protein that can have context-dependent roles in cancer, but in the case of osteosarcoma, its upregulation by this compound is associated with the suppression of metastasis.

These distinct but potentially complementary mechanisms of action suggest that this compound may attack osteosarcoma on multiple fronts, making it a particularly interesting candidate for further development.

Experimental Approach: A Look at the Methodology

While specific details from the published studies are limited, the general experimental workflow for evaluating the in vivo antitumor effects of a compound like this compound typically involves the following key steps:

Experimental Workflow for In Vivo Antitumor Studies

cluster_preclinical Preclinical In Vivo Evaluation cluster_analysis Data Analysis cell_culture Osteosarcoma Cell Culture animal_model Xenograft Implantation in Immunocompromised Mice cell_culture->animal_model Implantation treatment This compound Administration (e.g., oral, intraperitoneal) animal_model->treatment Tumor Establishment monitoring Tumor Growth Monitoring (e.g., caliper measurements) treatment->monitoring Treatment Period endpoint Endpoint Analysis monitoring->endpoint Conclusion of Study tumor_analysis Tumor Volume and Weight Analysis endpoint->tumor_analysis metastasis_analysis Metastasis Assessment (e.g., lung nodule count) endpoint->metastasis_analysis molecular_analysis Molecular Analysis (e.g., Western Blot, IHC) endpoint->molecular_analysis

Caption: A generalized workflow for in vivo testing of antitumor compounds.

Signaling Pathways in Focus

The molecular investigations into this compound's activity have provided insights into its interaction with key cancer-related signaling pathways.

This compound's Impact on the COX-2 Pathway

This compound This compound COX2 COX-2 Expression This compound->COX2 Inhibits TumorGrowth Tumor Growth COX2->TumorGrowth Promotes Angiogenesis Angiogenesis COX2->Angiogenesis Promotes

Caption: this compound inhibits COX-2, a key driver of tumor growth.

This compound's Regulation of the miR-3912-3p/ANGPTL4 Axis

This compound This compound miR3912 miR-3912-3p This compound->miR3912 Inhibits ANGPTL4 ANGPTL4 miR3912->ANGPTL4 Inhibits Metastasis Metastasis ANGPTL4->Metastasis Suppresses

Caption: this compound's inhibition of miR-3912-3p leads to reduced metastasis.

Future Directions and Comparative Analysis

The promising in vivo results for this compound in osteosarcoma warrant further investigation. Future studies will need to focus on obtaining detailed dose-response data, evaluating different administration routes, and assessing long-term safety and toxicity.

A critical next step will be to compare the efficacy of this compound directly with standard-of-care chemotherapeutic agents used for osteosarcoma, such as doxorubicin, cisplatin, and methotrexate. Such comparative studies, conducted in standardized in vivo models, will be essential to determine the true therapeutic potential of this compound and its possible role in future combination therapies.

While the journey from preclinical discovery to clinical application is long and challenging, the initial in vivo validation of this compound's antitumor effects provides a strong rationale for its continued development as a potential new weapon in the arsenal against osteosarcoma. Researchers, scientists, and drug development professionals will be keenly watching as further data on this promising natural compound emerges.

References

A Comparative Analysis of Geiparvarin and Other Coumarin-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a diverse class of benzopyrone-containing compounds, have garnered significant attention in oncology for their potential as anticancer agents. This guide provides a detailed comparison of Geiparvarin with other notable coumarin-based compounds—Warfarin, Osthole, and Imperatorin—focusing on their cytotoxic activity, mechanisms of action, and the signaling pathways they modulate.

Comparative Cytotoxicity

The in vitro cytotoxic effects of this compound, Osthole, and Imperatorin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. For Warfarin, its anticancer effects are primarily attributed to indirect mechanisms rather than direct cytotoxicity, though some studies have reported cytotoxic effects at higher concentrations.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivative (V) HL-60Promyelocytic Leukemia0.5 ± 0.02[1]
This compound Derivative (4) HL-60Promyelocytic Leukemia8.09[1]
This compound Derivative (8b) HepG2Liver Cancer13.14[1]
This compound Derivative (4k) MCF-7Breast Cancer4.98[1]
This compound Derivative (6c) MCF-7Breast Cancer5.85[1]
Warfarin SW-962Vulvar CancerDose-dependent reduction in viability[2]
Warfarin K562, HL-60LeukemiaApoptosis at 50-200 µM
Osthole A-431Squamous Carcinoma23.2
PC-3Prostate Cancer24.8
MCF-7Breast Cancer42.4
A549Lung Cancer46.2
Ovarian Cancer CellsOvarian Cancer~75
Imperatorin HT-29Colon Cancer78[1]

Mechanisms of Action and Signaling Pathways

The anticancer activity of these coumarin derivatives stems from their ability to modulate various cellular processes, including proliferation, apoptosis, and metastasis, through interference with key signaling pathways.

This compound

This compound, a natural coumarin isolated from the leaves of Geijera parviflora, exhibits its anticancer effects primarily through the downregulation of cyclooxygenase-2 (COX-2) .[3][4][5] COX-2 is an enzyme often overexpressed in tumors and plays a crucial role in inflammation, angiogenesis, and tumor progression. By inhibiting COX-2, this compound can suppress tumor growth, metastasis, and angiogenesis.[3][4] Some synthetic derivatives of this compound have also been shown to inhibit VEGFR-2 and topoisomerase-II , further contributing to their anti-proliferative and anti-angiogenic properties.[1] Additionally, this compound and its analogues have been reported to act as antimicrotubular agents , disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[6]

Geiparvarin_Pathway This compound This compound COX2 COX-2 This compound->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Produces Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Promotes Proliferation Tumor Cell Proliferation Prostaglandins->Proliferation Promotes Metastasis Metastasis Prostaglandins->Metastasis Promotes

Warfarin

While primarily known as an anticoagulant, Warfarin exhibits anticancer properties through mechanisms largely independent of its effects on blood clotting. A key target of Warfarin's anticancer activity is the Gas6/Axl signaling pathway .[7] Gas6 (Growth arrest-specific 6) is a vitamin K-dependent protein that acts as a ligand for the Axl receptor tyrosine kinase. The Gas6/Axl pathway is implicated in tumor cell proliferation, survival, migration, and metastasis. Warfarin, by inhibiting the vitamin K-dependent carboxylation of Gas6, prevents the activation of Axl and its downstream signaling cascades.[7]

Furthermore, Warfarin has been shown to induce a form of iron-dependent programmed cell death known as ferroptosis .[8] This process is characterized by the accumulation of lipid peroxides and is distinct from apoptosis. By promoting ferroptosis, Warfarin can eliminate cancer cells that may be resistant to other forms of cell death.

Warfarin_Pathway cluster_gas6_axl Gas6/Axl Pathway cluster_ferroptosis Ferroptosis Induction Warfarin_gas Warfarin Gas6 Gas6 Axl Axl Receptor PI3K_Akt PI3K/Akt Pathway Proliferation_Survival Cell Proliferation & Survival Metastasis_gas Metastasis Warfarin_ferro Warfarin Lipid_Peroxidation Lipid Peroxidation Ferroptosis Ferroptosis

Osthole

Osthole, a coumarin found in various medicinal plants, exerts its anticancer effects by modulating multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways . The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Osthole has been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest. The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Osthole's modulation of this pathway further contributes to its anticancer properties.

Osthole_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway Osthole Osthole PI3K PI3K Osthole->PI3K Inhibits Ras Ras Osthole->Ras Inhibits Akt Akt mTOR mTOR Apoptosis Apoptosis mTOR->Apoptosis Raf Raf MEK MEK ERK ERK CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest

Imperatorin

Imperatorin, a furanocoumarin found in plants of the Apiaceae family, demonstrates a multi-faceted anticancer mechanism. It has been shown to inhibit the mTOR/p70S6K/4E-BP1 and MAPK pathways , which are crucial for protein synthesis and cell proliferation. By targeting these pathways, Imperatorin can effectively suppress tumor growth. Additionally, Imperatorin induces apoptosis through the activation of the caspase cascade . It has also been identified as an inhibitor of the Hedgehog signaling pathway , which is aberrantly activated in several cancers and plays a role in tumor development and maintenance.

Imperatorin_Pathway cluster_mTOR mTOR Pathway cluster_MAPK MAPK Pathway cluster_Hedgehog Hedgehog Pathway Imperatorin Imperatorin mTOR_I mTOR Imperatorin->mTOR_I Inhibits ERK_I ERK Imperatorin->ERK_I Inhibits Smoothened Smoothened Imperatorin->Smoothened Inhibits Caspases Caspase Cascade Imperatorin->Caspases Activates p70S6K p70S6K Proliferation_I Cell Proliferation p70S6K->Proliferation_I E4BP1 4E-BP1 E4BP1->Proliferation_I ERK_I->Proliferation_I Gli Gli Gli->Proliferation_I Apoptosis_I Apoptosis Caspases->Apoptosis_I

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of these coumarin-based anticancer agents.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with coumarin compounds A->B C 3. Add MTT reagent (0.5 mg/mL) B->C D 4. Incubate for 2-4 hours at 37°C C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at 570 nm E->F

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the coumarin compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Colony Formation Assay

This assay assesses the long-term proliferative potential of single cells after treatment with cytotoxic agents.

Detailed Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with the coumarin compounds for a specific duration.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-2 weeks to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with a solution of crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of at least 50 cells).

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells in response to a chemoattractant.

Transwell_Workflow A 1. Coat Transwell insert with Matrigel B 2. Seed cells in the upper chamber A->B C 3. Add chemoattractant to the lower chamber B->C D 4. Incubate for 24-48 hours C->D E 5. Remove non-invading cells D->E F 6. Stain and count invading cells E->F

Detailed Methodology:

  • Insert Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or another extracellular matrix component.[11]

  • Cell Seeding: Seed cancer cells, pre-treated or co-treated with the coumarin compound, in serum-free medium in the upper chamber of the insert.[11]

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[11]

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with crystal violet. Count the number of stained cells under a microscope.

Flow Cytometry for Apoptosis Analysis

This technique is used to detect and quantify apoptotic cells using Annexin V and propidium iodide (PI) staining.

Detailed Methodology:

  • Cell Treatment: Treat cells with the coumarin compounds for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15-20 minutes in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[12]

References

Unraveling the Structure-Activity Relationship of Geiparvarin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Geiparvarin analogues, detailing their structure-activity relationships, antiproliferative effects, and mechanisms of action. The information is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key signaling pathways.

This compound, a natural coumarin isolated from the Australian plant Geijera parviflora, has garnered significant interest in the field of medicinal chemistry due to its cytostatic and antitumor properties. This has led to the synthesis and evaluation of a wide array of this compound analogues with the aim of elucidating the structural features crucial for their biological activity and developing more potent and selective anticancer agents. This guide summarizes the key findings in the structure-activity relationship (SAR) of these analogues.

Comparative Analysis of Biological Activity

The antiproliferative activity of this compound and its analogues has been evaluated against a panel of murine and human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for selected analogues, highlighting key structural modifications and their impact on cytotoxicity.

CompoundModificationCell LineActivity (µM)Reference
This compound (1) -L1210 (murine leukemia)1.2[1]
Molt/4F (human leukemia)0.8[2]
Analogue 4b 5-methyl-5-ethyl substitution on the 3(2H)-furanone moietyL12101.1[1]
Analogue 4c 3(2H)-furanimineL12102.3[1]
Analogue 4f 5-methyl substitution on the 3(2H)-furanone moietyL12103.4[1]
Analogue 4g 5-ethyl substitution on the 3(2H)-furanone moietyL12102.9[1]
6-Methoxythis compound (10l) Methoxy group at position 6 of the coumarin ringL12101.3[2]
Analogue 10b Carbamate moiety with an ethyl groupL12101.5[2]
Analogue 10a Carbamate moiety with a phenyl groupL1210>100[2]
Analogue V Modified alkenyloxy bridgeHL60 (promyelocytic leukemia)0.5 ± 0.02[3]
Compound 4 Replacement of coumarin with a substituted benzene ringLoVo (human colon carcinoma)Comparable to this compound[4]
Compound 4k Coumarin-amino acid conjugateMCF-7 (breast cancer)4.98[3]
Compound 6c Coumarin-dipeptide conjugateMCF-7 (breast cancer)5.85[3]

Key Structure-Activity Relationship Insights:

  • The 3(2H)-Furanone Moiety: This ring system is considered a critical pharmacophore for the antitumor activity of this compound.[5] Substitutions at the C5 position of this ring generally lead to a slight decrease in cytostatic activity. However, the 5-methyl-5-ethyl derivative (analogue 4b) exhibited activity comparable to the parent compound.[1]

  • The Coumarin Ring: Replacement of the coumarin moiety with other aromatic rings, such as substituted benzene rings, can yield analogues with comparable cytotoxicity, suggesting that a lipophilic aromatic system is important for activity.[4] The introduction of a methoxy group at the 6-position of the coumarin ring (6-Methoxythis compound) did not significantly alter the activity.[2]

  • The Alkenyloxy Side Chain: Modifications to this chain have a significant impact on activity. Analogues bearing a carbamate moiety linked to an alkyl group showed potent cytostatic activity, whereas those with an aromatic carbamate were inactive.[2] Furthermore, modifications to the alkenyloxy bridge itself, such as the replacement of a methyl group, have led to analogues with enhanced growth inhibitory activity.[3]

  • Additional Double Bonds: The introduction of an additional double bond in the side chain was found to be detrimental to the activity, leading to a 5- to 100-fold decrease in effectiveness compared to this compound.[2]

Mechanisms of Action

The anticancer effects of this compound analogues are attributed to multiple mechanisms, primarily the disruption of microtubule dynamics and the inhibition of key signaling pathways involved in cell survival and proliferation.

Microtubule Disruption

Several studies have indicated that this compound and its analogues exert their antiproliferative effects by interfering with microtubule formation. This is a crucial mechanism as microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. The proposed mechanism involves the binding of these compounds to tubulin, the protein subunit of microtubules.

Microtubule_Disruption cluster_0 Microtubule Dynamics cluster_1 This compound Analogue Action Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Geiparvarin_Analogue This compound Analogue Geiparvarin_Analogue->Tubulin_Dimers Binds to Tubulin Geiparvarin_Analogue->Microtubule Inhibits Polymerization Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to

Caption: Mechanism of microtubule disruption by this compound analogues.

PI3K/Akt Signaling Pathway Inhibition

For certain this compound analogues, another identified mechanism of action is the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, these analogues can induce apoptosis and suppress tumor growth.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Geiparvarin_Analogue This compound Analogue Geiparvarin_Analogue->PI3K Inhibits Geiparvarin_Analogue->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogues.

Experimental Protocols

General Procedure for the Synthesis of this compound Analogues

The synthesis of this compound analogues often involves a multi-step process. A common approach for modifying the 3(2H)-furanone moiety is through the elaboration of isoxazole derivatives.[1]

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Substituted Aldehydes, Hydroxylamine) Isoxazole_Formation Isoxazole Ring Formation Starting_Materials->Isoxazole_Formation N-O_Bond_Cleavage Reductive N-O Bond Cleavage Isoxazole_Formation->N-O_Bond_Cleavage Cyclization Intramolecular Cyclization N-O_Bond_Cleavage->Cyclization Furanone_Analogue 3(2H)-Furanone Analogue Cyclization->Furanone_Analogue Coupling_Reaction Coupling with Coumarin Moiety Furanone_Analogue->Coupling_Reaction Final_Product This compound Analogue Coupling_Reaction->Final_Product

Caption: General synthetic workflow for this compound analogues.

Step-by-Step Protocol:

  • Isoxazole Formation: React a substituted aldehyde with hydroxylamine to form the corresponding oxime, which is then converted to a nitrile oxide. The nitrile oxide undergoes a [3+2] cycloaddition with an appropriate alkyne to yield the isoxazole derivative.

  • Reductive Cleavage: The N-O bond of the isoxazole ring is cleaved using a reducing agent, such as Raney nickel or catalytic hydrogenation, to afford a β-hydroxy ketone.

  • Cyclization: The resulting β-hydroxy ketone undergoes an intramolecular cyclization, often acid- or base-catalyzed, to form the 3(2H)-furanone ring.

  • Coupling: The synthesized 3(2H)-furanone derivative is then coupled with a suitably functionalized coumarin moiety, typically via a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the alkenyloxy side chain and yield the final this compound analogue.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., L1210, Molt/4F, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound analogues dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship studies of this compound analogues have provided valuable insights into the design of novel and potent anticancer agents. The 3(2H)-furanone ring and the lipophilic aromatic moiety are key structural features for cytotoxicity. Modifications of the alkenyloxy side chain offer a promising avenue for enhancing antiproliferative activity. The dual mechanism of action, involving both microtubule disruption and inhibition of the PI3K/Akt signaling pathway, makes these compounds attractive candidates for further development. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of cancer drug discovery.

References

Geiparvarin's Impact on COX-2 Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – November 11, 2025 – A comprehensive review of the natural compound Geiparvarin demonstrates its potential as a significant downregulator of cyclooxygenase-2 (COX-2) expression, a key enzyme implicated in inflammation and cancer progression. This guide provides an objective comparison of this compound with other known COX-2 modulating agents, supported by a review of experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, a coumarin isolated from the leaves of Geijera parviflora, has been shown to inhibit the growth and metastasis of osteosarcoma by reducing COX-2 expression[1]. This finding positions this compound as a compound of interest for further investigation in oncology and inflammatory disease research. This guide will delve into the experimental validation of this effect and compare its performance with established COX-2 inhibitors.

Comparative Performance of COX-2 Inhibitors

To contextualize the activity of this compound, its performance must be compared against other compounds known to modulate COX-2. While specific IC50 values for this compound's inhibition of COX-2 expression are not yet publicly available, a comparison with well-established non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds provides a useful benchmark.

CompoundChemical ClassTargetReported IC50 for COX-2Key Signaling Pathways Modulated
This compound CoumarinCOX-2 ExpressionData not available in cited abstractsPutatively NF-κB and MAPK pathways
Celecoxib SulfonamideCOX-2 Enzyme Activity~40 nM - 91 nM[2][3]-
Nimesulide SulfonanilideCOX-2 Enzyme ActivityWide range reported (e.g., 70 nM - 70 μM, time-dependent)[4]-
Resveratrol StilbenoidCOX-2 Enzyme Activity & Expression~30 μM - 60 μM for enzyme activity[1]AP-1
Umbelliferone CoumarinCOX-2 ExpressionData not availableNF-κB

Signaling Pathways and Experimental Workflow

The regulation of COX-2 expression is a complex process involving multiple signaling cascades. Based on the known mechanisms of other coumarins, this compound likely exerts its effect by inhibiting key inflammatory signaling pathways such as NF-κB and MAPK.

G Proposed Signaling Pathway for this compound's Effect on COX-2 Expression cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_transcription Transcription Factor Activation cluster_gene_expression Gene Expression Stimulus Inflammatory Stimulus (e.g., in cancer microenvironment) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK_Pathway NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., NF-κB p65, AP-1) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors COX2_Gene COX-2 Gene Transcription Transcription_Factors->COX2_Gene COX2_Protein COX-2 Protein Expression COX2_Gene->COX2_Protein This compound This compound This compound->MAPK_Pathway Inhibition This compound->NFkB_Pathway Inhibition

Caption: Proposed mechanism of this compound on COX-2 expression.

The validation of a compound's effect on COX-2 expression follows a structured workflow, progressing from initial cell-based screening to in vivo confirmation.

G Experimental Workflow for Validating this compound's Effect on COX-2 cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Cell_Culture Osteosarcoma Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot COX-2 Protein Expression (Western Blot) Treatment->Western_Blot Animal_Model Osteosarcoma Xenograft Animal Model Western_Blot->Animal_Model Promising results lead to InVivo_Treatment In Vivo Treatment with this compound Animal_Model->InVivo_Treatment Tumor_Analysis Tumor Growth & Metastasis Analysis InVivo_Treatment->Tumor_Analysis IHC COX-2 Expression in Tumors (Immunohistochemistry) InVivo_Treatment->IHC

Caption: From cell culture to animal models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of this compound's effect on COX-2 expression.

Cell Viability Assessment (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of osteosarcoma cells, which is an indicator of cell viability.

  • Cell Seeding: Osteosarcoma cells (e.g., SaOS-2, MG-63) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of the control-treated cells.

Western Blot Analysis for COX-2 Expression

This technique is used to quantify the amount of COX-2 protein in osteosarcoma cells following treatment with this compound.

  • Cell Lysis: After treatment with this compound, osteosarcoma cells are washed with cold PBS and lysed with RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for COX-2. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software, and the expression of COX-2 is normalized to the loading control.

In Vivo Osteosarcoma Xenograft Model

This animal model is used to evaluate the in vivo efficacy of this compound on tumor growth and COX-2 expression.

  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically injected with a suspension of osteosarcoma cells (e.g., 1x10⁶ cells in PBS).

  • Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight and general health of the mice are also monitored.

  • Tissue Harvesting: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis.

  • Analysis: A portion of the tumor tissue is fixed in formalin for immunohistochemistry, and another portion is snap-frozen for Western blot analysis to determine COX-2 expression levels.

Immunohistochemistry (IHC) for COX-2 in Tumor Tissue

IHC is used to visualize the expression and localization of COX-2 protein within the tumor tissue from the in vivo model.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned into 4-5 µm thick slices and mounted on glass slides.

  • Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

  • Antigen Retrieval: Heat-induced antigen retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).

  • Blocking and Antibody Incubation: The sections are treated with hydrogen peroxide to block endogenous peroxidase activity and then blocked with a protein block solution (e.g., normal goat serum). The slides are then incubated with a primary antibody against COX-2 overnight at 4°C.

  • Detection: A secondary antibody conjugated to HRP is applied, followed by a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.

  • Microscopic Analysis: The slides are examined under a microscope, and the intensity and percentage of COX-2 positive cells are scored to evaluate its expression.

References

Geiparvarin: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer efficacy of Geiparvarin and its derivatives against established standard chemotherapy agents. The data presented is compiled from preclinical studies, focusing on in vitro cytotoxicity against various cancer cell lines.

Executive Summary

This compound, a naturally occurring coumarin, and its synthetic analogues have demonstrated significant cytotoxic and cytostatic activities against a range of human tumor cell lines. The primary mechanism of action for this compound is believed to be the disruption of microtubule formation. This guide presents available quantitative data, primarily half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, to objectively compare the performance of this compound derivatives with standard-of-care chemotherapy drugs such as Doxorubicin, Sorafenib, and Cytarabine. While direct head-to-head studies are limited, this compilation of data from various preclinical investigations offers valuable insights into the potential of this compound as a novel anti-cancer agent.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the cytotoxic efficacy of this compound derivatives and standard chemotherapy drugs against three commonly studied human cancer cell lines: HL-60 (promyelocytic leukemia), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparison of IC50 Values for HL-60 (Promyelocytic Leukemia) Cell Line

Compound/DrugIC50 (µM)Standard Chemotherapy
This compound Derivative (Compound 4)8.09[1]
Cytarabine~2.5[2]Yes
Doxorubicin0.0686 (68.6 nM)[3]Yes

Table 2: Comparison of IC50 Values for HepG2 (Hepatocellular Carcinoma) Cell Line

Compound/DrugIC50 (µM)Standard Chemotherapy
This compound Derivative (Compound 8b)13.14[1]
Doxorubicin~1.1 - 7.98Yes
Sorafenib~4.62 - 24.55Yes

Table 3: Comparison of IC50 Values for MCF-7 (Breast Adenocarcinoma) Cell Line

Compound/DrugIC50 (µM)Standard Chemotherapy
This compound Derivative (Compound 4k)4.98[1]
This compound Derivative (Compound 6c)5.85[1]
Doxorubicin9.65[1]Yes
Sorafenib30[1]Yes

Experimental Protocols

The determination of IC50 and GI50 values in the cited studies predominantly utilized cell viability assays, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Key Experiment: MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL-60, HepG2, MCF-7) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cell lines).

  • Compound Treatment: The test compound (this compound derivative or standard chemotherapy drug) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of increasing concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Geiparvarin_Mechanism_of_Action cluster_cell Cancer Cell Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Cell_Division Cell Division (Mitosis) Microtubule_Dynamics->Cell_Division Essential for Cell_Division_Block Mitotic Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Division_Block->Apoptosis This compound This compound This compound->Microtubule_Dynamics Disrupts caption This compound's proposed mechanism of action.

Caption: this compound's proposed mechanism of action.

Experimental_Workflow_IC50 Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plates Start->Seed_Cells Add_Compound Add this compound / Standard Drug (Serial Dilutions) Seed_Cells->Add_Compound Incubate Incubate for 24-72h Add_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50 caption Workflow for IC50 determination using MTT assay.

Caption: Workflow for IC50 determination using MTT assay.

Logical_Comparison Geiparvarin_Efficacy This compound Efficacy Comparison Comparative Analysis (IC50 / GI50 Values) Geiparvarin_Efficacy->Comparison Standard_Chemo_Efficacy Standard Chemotherapy Efficacy Standard_Chemo_Efficacy->Comparison Conclusion Evaluation of this compound's Therapeutic Potential Comparison->Conclusion caption Logical flow of the comparative efficacy analysis.

Caption: Logical flow of the comparative efficacy analysis.

References

Independent Verification of Geiparvarin's Cytostatic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytostatic activity of Geiparvarin with established anticancer agents, Doxorubicin and Paclitaxel. The information is compiled from various independent research publications to offer a comprehensive overview of this compound's potential as a therapeutic agent. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.

Comparative Cytostatic Activity

The cytostatic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. For a comprehensive comparison, the 50% inhibitory concentration (IC50) values of this compound are presented alongside those of the well-established chemotherapeutic agents, Doxorubicin and Paclitaxel. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, incubation times, and assay methods.

CompoundCell LineIC50 (µM)Reference
This compound Analogue (V) HL-60 (Promyelocytic Leukemia)0.5 ± 0.02[1]
This compound Analogue (4k) MCF-7 (Breast Cancer)4.98[1]
This compound Analogue (6c) MCF-7 (Breast Cancer)5.85[1]
Doxorubicin HeLa (Cervical Cancer)1.0
Doxorubicin A549 (Lung Cancer)1.5
Doxorubicin PC3 (Prostate Cancer)8.0
Doxorubicin LNCaP (Prostate Cancer)0.25
Paclitaxel Various Human Tumor Cell Lines0.0025 - 0.0075
Paclitaxel NSCLC Cell Lines (120h exposure)0.027
Paclitaxel SCLC Cell Lines (120h exposure)5.0

Mechanism of Action: Microtubule Disruption

This compound's primary mechanism of cytostatic activity is attributed to its ability to disrupt microtubule dynamics.[2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. By interfering with microtubule polymerization, this compound and its analogues arrest the cell cycle, leading to an inhibition of cell proliferation and, in some cases, apoptosis.

Geiparvarin_Mechanism

Experimental Protocols

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin, Paclitaxel) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media or PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation period, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Values G->H

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the change in absorbance at 340 nm over time.

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer containing GTP), and the test compound or a control (e.g., Paclitaxel as a polymerization promoter, or a vehicle control).

  • Initiation of Polymerization: Initiate polymerization by incubating the reaction mixture at 37°C.

  • Absorbance Monitoring: Immediately begin monitoring the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance as a function of time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the control samples to determine if the compound inhibits or promotes tubulin polymerization.

Tubulin_Polymerization_Assay cluster_workflow Assay Workflow cluster_results Expected Results A Prepare Reaction Mix (Tubulin, Buffer, Compound) B Incubate at 37°C A->B C Monitor Absorbance (340nm) B->C Control Control: Polymerization C->Control Inhibitor Inhibitor (e.g., this compound): Reduced Polymerization C->Inhibitor Promoter Promoter (e.g., Paclitaxel): Enhanced Polymerization C->Promoter

Conclusion

The available data from independent studies suggest that this compound and its analogues possess significant cytostatic and cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action appears to be the disruption of microtubule polymerization, a validated target for cancer chemotherapy. While the potency of this compound may vary compared to established drugs like Doxorubicin and Paclitaxel depending on the specific analogue and cancer cell line, its distinct chemical structure offers a potential new scaffold for the development of novel anticancer agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Geiparvarin
Reactant of Route 2
Reactant of Route 2
Geiparvarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.